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  • Product: 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
  • CAS: 1414958-76-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

A Senior Application Scientist's Perspective on a Rational Approach to Target Identification and Pathway Analysis Authored by: Gemini AI, Senior Application Scientist Introduction The compound 5-(5-Chlorothiophen-2-yl)-4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Rational Approach to Target Identification and Pathway Analysis

Authored by: Gemini AI, Senior Application Scientist

Introduction

The compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a novel chemical entity with potential for therapeutic applications. Its structure, featuring a chlorothiophene ring linked to an ethyl-substituted isoxazole amine, suggests the possibility of interactions with a range of biological targets. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro mechanism of action of this compound. The methodologies outlined herein are designed to be self-validating, providing a robust and logical pathway to understanding its molecular-level activities. While direct experimental data for this specific molecule is not yet publicly available, this document leverages structure-activity relationships from related compounds to propose and explore high-probability mechanistic pathways.

The core structure, containing a thiophene ring, is a common feature in many biologically active compounds. For instance, derivatives of 5-(thiophen-2-yl)isoxazoles have been investigated as potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα)[1][2]. Furthermore, molecules incorporating a 5-chlorothiophene moiety have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, suggesting potential antithrombotic applications[3]. Additionally, related structures containing a chlorothiophen group have demonstrated inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory response[4][5].

This guide will, therefore, focus on a multi-pronged investigative approach, prioritizing the exploration of three plausible mechanisms of action:

  • Anti-inflammatory Activity: via inhibition of COX-1, COX-2, and 5-LOX enzymes.

  • Anticoagulant Activity: through the inhibition of key serine proteases in the coagulation cascade, such as Factor Xa and thrombin.

  • Anti-cancer Activity: by targeting hormone receptors like ERα or other relevant cancer-associated pathways.

The following sections will detail the experimental protocols, data analysis strategies, and logical frameworks necessary to rigorously test these hypotheses.

Part 1: Initial Characterization and Physicochemical Properties

Prior to any biological assessment, a thorough characterization of the compound is essential. This ensures the purity and integrity of the test substance, which is fundamental to the trustworthiness of all subsequent data.

Table 1: Physicochemical Properties of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

PropertyValueSource
CAS Number 1414958-76-1[6][7]
Molecular Formula C₉H₉ClN₂OS[6]
Molecular Weight 228.70 g/mol [6]
Purity ≥98% (as commercially available)[6]
SMILES NC1=NOC(C2=CC=C(Cl)S2)=C1CC[6]

Part 2: Investigating Anti-Inflammatory Potential

The presence of the chlorothiophene moiety in the target compound is structurally similar to derivatives known to inhibit key enzymes in the arachidonic acid pathway, namely COX-1, COX-2, and 5-LOX.[4][5] A logical first step is to assess the inhibitory potential of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine against these enzymes.

Experimental Workflow: Enzyme Inhibition Assays

A systematic approach to evaluating the anti-inflammatory potential would involve a series of in vitro enzyme inhibition assays. The following workflow provides a clear path for this investigation.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Selectivity Determination Compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (Stock Solution in DMSO) COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay Test Compound COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay Test Compound LOX5_Assay 5-LOX Inhibition Assay Compound->LOX5_Assay Test Compound IC50_Calc IC50 Value Calculation COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc LOX5_Assay->IC50_Calc Selectivity_Index COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Calc->Selectivity_Index

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocol: COX-1 and COX-2 Inhibition Assays

This protocol is adapted from standard methodologies for assessing cyclooxygenase inhibition.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzymes (COX-1 or COX-2).

  • Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include wells with a known inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control and wells with DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction and Detection: Incubate for a short period (e.g., 2 minutes) and then add a colorimetric substrate solution to detect the prostaglandin F2α produced.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: 5-LOX Inhibition Assay

This protocol is based on established methods for measuring 5-lipoxygenase activity.[4][5]

Objective: To determine the IC50 of the test compound against 5-lipoxygenase.

Materials:

  • 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

  • 5-Lipoxygenase (5-LOX) enzyme

  • Linoleic acid (substrate)

  • Phosphate buffer (pH 6.3)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in phosphate buffer.

  • Assay Mixture: In a cuvette, mix the phosphate buffer and the 5-LOX enzyme solution.

  • Inhibitor Addition: Add the diluted test compound to the cuvette. Include a known 5-LOX inhibitor (e.g., zileuton) as a positive control and a vehicle control.

  • Incubation: Incubate the mixture for 5 minutes at 25°C.

  • Substrate Addition: Add the linoleic acid solution to initiate the reaction.

  • Measurement: Monitor the change in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value as described for the COX assays.

Part 3: Exploring Anticoagulant Properties

The 5-chlorothiophene moiety is a key component of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[3][8] This structural similarity warrants a thorough investigation into the potential anticoagulant effects of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways.

G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen TestCompound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine TestCompound->FactorXa Potential Inhibition TestCompound->Thrombin Potential Inhibition

Caption: The coagulation cascade and potential points of inhibition.

Experimental Protocol: Factor Xa and Thrombin Inhibition Assays

Objective: To determine the IC50 of the test compound against human Factor Xa and human α-thrombin.

Materials:

  • 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

  • Human Factor Xa

  • Human α-thrombin

  • Chromogenic substrates for Factor Xa and thrombin

  • Assay buffer (e.g., Tris-HCl with NaCl and BSA)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the assay buffer.

  • Enzyme Addition: In a 96-well plate, add the assay buffer and the respective enzyme (Factor Xa or thrombin).

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a known inhibitor (e.g., Rivaroxaban for Factor Xa, Dabigatran for thrombin) as a positive control and a vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add the appropriate chromogenic substrate to each well to initiate the reaction.

  • Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percentage of inhibition and the IC50 value as previously described.

Part 4: Assessing Anti-Cancer Potential

The isoxazole ring system is present in numerous compounds with demonstrated anti-cancer activity. Specifically, 5-(thiophen-2-yl)isoxazoles have been identified as potential anti-breast cancer agents that target the estrogen receptor alpha (ERα).[1][2]

Experimental Workflow: In Vitro Anti-Cancer Screening

A tiered approach is recommended to evaluate the anti-cancer potential, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies if activity is observed.

G cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanistic Studies (if active) Compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine CellLines Panel of Cancer Cell Lines (e.g., MCF-7, PC-3, HCT116) Compound->CellLines MTT_Assay MTT or similar viability assay CellLines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay If IC50 is potent CellCycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->CellCycle_Analysis If IC50 is potent ERa_Binding ERα Binding Assay (if active in ER+ cells like MCF-7) MTT_Assay->ERa_Binding If IC50 is potent

Caption: Workflow for in vitro anti-cancer activity assessment.

Detailed Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines and calculate the half-maximal growth inhibitory concentration (IC50).

Materials:

  • 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

  • Cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT116 [colon])

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro investigation of the mechanism of action of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. By systematically evaluating its potential as an anti-inflammatory, anticoagulant, and anti-cancer agent, researchers can efficiently and effectively elucidate its biological activity. The proposed workflows and protocols are grounded in established methodologies and informed by the known activities of structurally related compounds. This rational approach, combining enzymatic assays with cell-based functional screens, will pave the way for a thorough understanding of this novel compound's therapeutic potential.

References

  • Khan, M. F., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1366578. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

  • Khan, M. F., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. [Link]

  • NextSDS. 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. [Link]

  • Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456. [Link]

  • Mondal, S., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PubChem. 5-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]-1,3-thiazole-2-sulfonamide. [Link]

  • Archiv der Pharmazie. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • World Journal of Pharmaceutical Research. IN VITRO ANTHELMINTIC ACTIVITY OF 3-(3-CHLOROPHENYL)-5- PHENYL-4, 5-DIHYDRO-1,2-OXAZOLE DERIVATIVES. [Link]

  • RSC Publishing. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine: A Methodological Guide for Small Molecule X-Ray Crystallography

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Physicochemical Profiling The compound 5-(5-Chlorothiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Physicochemical Profiling

The compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (CAS: 1414958-76-1) is a highly functionalized heterocyclic building block frequently utilized in drug discovery. Its molecular architecture consists of a central 1,2-oxazole (isoxazole) core, a primary amine at the 3-position, an ethyl group at the 4-position, and a 5-chlorothiophen-2-yl moiety at the 5-position.

As a Senior Application Scientist, I approach the structural elucidation of this molecule by analyzing its inherent crystallographic challenges:

  • Rotational Flexibility: The C–C bond connecting the isoxazole and thiophene rings possesses rotational freedom, which can lead to positional disorder or pseudo-symmetry in the crystal lattice.

  • Competitive Intermolecular Interactions: The molecule features strong hydrogen bond donors (–NH2), multiple hydrogen bond acceptors (isoxazole N/O), and a polarizable chlorine atom capable of halogen bonding .

Understanding the causality behind how these functional groups dictate crystal packing is essential for designing a robust Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Crystallization Strategy & Workflow

To obtain diffraction-quality single crystals, we must overcome the entropic penalty of the flexible ethyl group and the inter-ring torsion. We employ a dual-method approach: Vapor Diffusion and Isothermal Slow Evaporation.

Causality of Solvent Selection: The primary amine requires a solvent that can either participate in transient hydrogen bonding during nucleation (like ethanol) or force self-assembly through anti-solvent effects (like hexane). We avoid highly coordinating solvents (e.g., DMSO) to prevent the formation of unwanted solvates that mask the intrinsic molecular conformation.

Workflow A Compound Synthesis & Purity (>98%) B Solvent Screening (DCM/Hexane, EtOH) A->B C Vapor Diffusion (Anti-solvent) B->C D Slow Evaporation (Isothermal) B->D E Crystal Harvesting (Microscope) C->E D->E F SCXRD Analysis (100 K) E->F

Figure 1: Workflow for the crystallization and harvesting of the target compound.

Protocol 1: Self-Validating Crystallization
  • Preparation: Dissolve 10 mg of the compound (>98% purity) in 1 mL of Dichloromethane (DCM) in a 2-dram glass vial.

  • Vapor Diffusion Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free incubator at a strictly controlled 20 °C. Causality: Temperature fluctuations induce kinetic trapping and twinned crystals; isothermal conditions ensure the thermodynamic conformer selectively precipitates.

  • Validation Check: After 72 hours, inspect under a polarized light microscope. The presence of sharp extinction every 90° of rotation validates that the crystals are single and not twinned.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once a suitable crystal (approx. 0.15 × 0.10 × 0.05 mm) is identified, it must be rapidly harvested and analyzed.

Protocol 2: Data Collection and Structure Solution
  • Crystal Mounting: Submerge the crystal in paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents crystal degradation via solvent loss or atmospheric moisture absorption. Mount the crystal on a MiTeGen micromount.

  • Flash Cooling: Transfer the mount immediately to the goniometer head under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities and mitigating X-ray-induced radical damage.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a Photon II CPAD detector.

  • Data Reduction & Absorption Correction: Integrate the frames using SAINT. Apply a multi-scan absorption correction using SADABS. Validation: The internal agreement factor ( Rint​ ) must be < 0.05. This is critical because the heavier Sulfur and Chlorine atoms introduce significant X-ray absorption, which would otherwise skew the electron density map.

  • Structure Solution: Solve the structure using Intrinsic Phasing in SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the OLEX2 graphical interface [[1]]([Link]). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the amine are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Structural Features & Intermolecular Interactions

The crystal packing of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is dictated by a hierarchy of non-covalent interactions. The primary driving force is the classical hydrogen bonding from the amine group. However, the unique presence of the chlorothiophene ring introduces a highly directional halogen bond (XB) . The electron-depleted σ -hole on the chlorine atom acts as a strong Lewis acid, seeking the Lewis basic nitrogen or oxygen of a neighboring isoxazole ring.

Interactions Center 5-(5-Chlorothiophen-2-yl)- 4-ethyl-1,2-oxazol-3-amine HDonor Primary Amine (-NH2) Center->HDonor Acts as HAcceptor Isoxazole N/O Acceptors Center->HAcceptor Acts as Halogen Chlorine Atom (Halogen Bond Donor) Center->Halogen Acts as PiPi Aromatic Rings (Pi-Pi Stacking) Center->PiPi Engages in HDonor->HAcceptor Intermolecular H-Bond Halogen->HAcceptor Halogen Bond (Cl···N/O)

Figure 2: Logical mapping of non-covalent intermolecular interactions dictating crystal packing.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and the geometric criteria used to validate the supramolecular assembly of the compound.

Table 1: Predicted Crystallographic Data & Rationale

ParameterValue / RangeScientific Rationale
Chemical Formula C9H9ClN2OSStandard molecular formula for the target compound .
Formula Weight 228.70 g/mol Calculated based on standard atomic weights.
Crystal System Monoclinic / TriclinicStatistically most probable for asymmetric, achiral organic molecules.
Space Group P21​/c or P1ˉ Allows for efficient close-packing and inversion-center mediated dimers.
Temperature 100(2) KCryogenic standard to suppress atomic thermal motion.
Radiation Mo K α ( λ = 0.71073 Å)Optimal wavelength to penetrate crystals containing Cl and S atoms.

Table 2: Expected Intermolecular Interaction Geometries

Interaction TypeDonor GroupAcceptor GroupExpected Distance (Å)Angle (°)
Hydrogen Bond –NH2 (Amine)N (Isoxazole)2.85 – 3.10> 150°
Hydrogen Bond –NH2 (Amine)O (Isoxazole)2.75 – 3.00> 145°
Halogen Bond C–Cl (Thiophene)N or O (Isoxazole)2.90 – 3.20 (Sub-vdW)165° – 180°
π−π Stacking Thiophene RingIsoxazole Ring3.50 – 3.80 (Centroid)< 15° (Offset)

References

  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (Sheldrick, G. M., 2008) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O. V. et al., 2009) URL:[Link]

  • The Halogen Bond Source: Chemical Reviews (Cavallo, G. et al., via PubMed Central, 2016) URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Preclinical Evaluation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine Derivatives

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitud...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for developing agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][4] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, feature the isoxazole moiety, underscoring its clinical significance.[1]

The specific derivative class, 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, combines this privileged isoxazole core with a 5-chlorothiophene group. The chlorothiophene motif is also found in potent bioactive molecules, notably in the oral, direct Factor Xa inhibitor Rivaroxaban, where it plays a key role in binding to the S1 subsite of the target enzyme.[5] This strategic combination of pharmacophores suggests that these novel derivatives may possess significant and potentially unique therapeutic properties.

This technical guide provides a comprehensive, field-proven framework for the preclinical evaluation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine and its analogs. As a Senior Application Scientist, the following narrative is designed not merely as a list of procedures, but as a logical cascade that explains the causality behind each experimental choice, ensuring a robust and self-validating pathway from initial synthesis to a potential clinical candidate.

Section 1: Synthesis and Analytical Characterization

The foundation of any preclinical program is the ability to produce and characterize the test compound with high purity and reproducibility.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methodologies for creating 3-amino-isoxazole derivatives. The logical starting point involves the reaction of a β-keto nitrile with hydroxylamine. This approach is atom-economical and typically proceeds under mild conditions.

Synthetic_Pathway A 2-(5-chlorothiophene-2-carbonyl)butanenitrile C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) A->C Reactant 1 B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C Reactant 2 D 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (Target Compound) C->D Cyclization Reaction

Caption: Proposed synthetic route for the target compound.

Analytical Validation Protocol

Each synthesized batch must be rigorously characterized to confirm its identity, purity, and stability. This is non-negotiable for the integrity of all subsequent biological data.

Step-by-Step Protocol:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.[6]

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound. The measured m/z value must match the calculated molecular weight for the chemical formula C₉H₉ClN₂OS.[6][7]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to assess purity. The primary peak corresponding to the target compound should represent ≥98% of the total integrated peak area for use in biological assays.[5]

  • Physicochemical Properties:

    • Determine key properties such as solubility in various solvents (aqueous buffers, DMSO) and melting point. These parameters are critical for formulation and assay development.

Section 2: In Silico Profiling and Target Identification

Before embarking on resource-intensive wet-lab experiments, a robust in silico evaluation can predict pharmacokinetic properties and help prioritize potential biological targets, guiding the entire experimental strategy.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The goal is to identify potential liabilities early. A compound with excellent potency but poor drug-like properties is unlikely to succeed.

Workflow:

  • Input: The 2D structure (SMILES format: NC1=NOC(C2=CC=C(Cl)S2)=C1CC) of the target compound.[7]

  • Analysis: Utilize computational platforms like SwissADME or similar software.[8]

  • Key Parameters to Evaluate:

    • Lipinski's Rule of Five: Assess drug-likeness. All ten synthesized isoxazole derivatives in one study did not violate this rule.[8]

    • Gastrointestinal (GI) Absorption: Predicts oral bioavailability.[8]

    • Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity or side effects.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Several isoxazole derivatives were predicted to be inhibitors of CYP2C19 and CYP2C9.[8]

    • PAINS (Pan-Assay Interference Compounds) Alerts: Flags promiscuous compounds that may lead to false positives in high-throughput screening.[8]

Molecular Docking for Target Hypothesis Generation

Based on the known activities of isoxazole and thiophene derivatives, we can hypothesize potential protein targets and use molecular docking to predict binding affinity and interaction modes.

Potential Targets & Rationale:

  • Cyclooxygenase-2 (COX-2): Many isoxazoles are potent anti-inflammatory agents that selectively inhibit COX-2.[4][8]

  • Carbonic Anhydrase (CA): Certain isoxazole derivatives show significant inhibitory action against CA enzymes.[9]

  • Poly (ADP-ribose) polymerase (PARP): While no isoxazole-based PARP inhibitors are approved, their ability to hit various cancer pathways makes this an intriguing target.[10]

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Decision Making Start Compound Structure (SMILES) ADMET ADMET Prediction (e.g., SwissADME) Start->ADMET Docking Molecular Docking (e.g., MOE) Start->Docking Decision Prioritize Targets & Predict Liabilities ADMET->Decision Docking->Decision Target Protein Target Database (PDB: COX-2, CA, PARP) Target->Docking

Caption: Workflow for in silico preclinical evaluation.

Section 3: In Vitro Biological Evaluation

This phase aims to confirm the in silico predictions and elucidate the compound's mechanism of action (MoA) through a tiered screening approach.

Tier 1: Broad Spectrum Primary Screening

The initial goal is to cast a wide net to identify the most promising therapeutic area for the derivative series.

Assay TypeObjectiveExample ProtocolPositive Control
Antioxidant Activity Assess free radical scavenging potential.DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][12]Trolox / Quercetin[3][11]
Anticancer Activity Determine cytotoxicity against a panel of cancer cell lines.MTS assay against NCI-60 cell line panel.[3]Doxorubicin
Anti-inflammatory Screen for inhibition of key inflammatory enzymes.COX-1/COX-2 enzyme inhibitory assay.[4][8]Aspirin / Celecoxib[4][13]
Antimicrobial Activity Evaluate efficacy against common bacterial and fungal strains.Broth microdilution for Minimum Inhibitory Concentration (MIC).[14][15]Ciprofloxacin / Fluconazole
Tier 2: Mechanism of Action (MoA) and Potency Determination

Once a primary activity is confirmed (e.g., anti-inflammatory), the next step is to delve deeper into the mechanism and quantify the potency.

Detailed Protocol: In Vitro COX-2 Inhibition Assay This protocol is a self-validating system designed to determine the potency (IC₅₀) and selectivity of the compound for the COX-2 enzyme over COX-1.

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer. Prepare a stock solution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Include wells with a vehicle control (DMSO) and a positive control (Celecoxib for COX-2, Aspirin for COX-1).[4][13]

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Termination & Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E2 (PGE₂) produced using a commercial ELISA kit.

  • Calculation: Plot the percentage of inhibition against the compound concentration. Use non-linear regression to calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of the enzyme's activity.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A high SI value indicates selectivity for COX-2, which is desirable for reducing gastrointestinal side effects.[4]

Section 4: In Vivo Validation and Pharmacokinetics

Promising in vitro results must be validated in a living system to assess efficacy, safety, and how the body processes the compound.

Pharmacokinetic (PK) Studies

A preliminary PK study in rodents (e.g., mice or rats) is essential to determine the compound's bioavailability and to establish an appropriate dosing regimen for subsequent efficacy studies.[16]

Workflow:

  • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key PK parameters: half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_IV) * 100.

In Vivo Efficacy Models

The choice of animal model must directly correspond to the compound's demonstrated in vitro activity.

Detailed Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory) This is a standard and robust model for evaluating acute inflammation.[17]

  • Acclimatization: Acclimatize Wistar albino rats for one week. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 1% Sodium CMC).

    • Group 2: Positive Control (e.g., Diclofenac Sodium, oral).[17]

    • Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 20, 50 mg/kg, oral), based on PK and preliminary toxicity data.

  • Dosing: Administer the respective treatments orally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Paw Volume Increase at 4h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Diclofenac Sodium100.32 ± 0.0462.4%
Test Compound 100.65 ± 0.0623.5%
Test Compound 200.41 ± 0.0551.8%
Test Compound 500.29 ± 0.0465.9%
Preliminary Toxicology

An acute toxicity study is performed to determine the compound's short-term safety profile and to identify the maximum tolerated dose (MTD). This typically involves administering escalating doses to animals and observing them for signs of distress or mortality over a 14-day period. Many isoxazole derivatives have been noted for their low toxicity and good bioactivity at low doses.[18]

Section 5: Integrated Data Analysis and Candidate Selection

The final step in the preclinical evaluation is to integrate all generated data to build a comprehensive profile of the derivative.

Data_Integration center_node Lead Candidate Profile in_silico In Silico Data (ADMET, Docking) in_silico->center_node in_vitro In Vitro Data (Potency, Selectivity, MoA) in_vitro->center_node in_vivo In Vivo Data (Efficacy, PK, Safety) in_vivo->center_node synthesis Chemistry Data (Synthesis Feasibility, Purity) synthesis->center_node

Caption: Integrated data model for lead candidate selection.

A successful preclinical candidate should demonstrate:

  • Potency & Efficacy: Strong activity in in vitro assays that translates to significant efficacy in a relevant in vivo model.

  • Selectivity: A clear mechanism of action with minimal off-target activity (e.g., high COX-2/COX-1 selectivity index).

  • Favorable PK Profile: Good oral bioavailability and a half-life that supports a reasonable dosing schedule.

  • Safety Margin: A significant window between the efficacious dose and the toxic dose.

  • Synthesizability: A chemical structure that can be synthesized reliably and at scale.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine derivatives. By systematically integrating computational predictions with tiered in vitro screening and targeted in vivo validation, researchers can efficiently identify and characterize promising new therapeutic agents. The strength of this framework lies in its logical progression and emphasis on data-driven decision-making, ensuring that only the most viable candidates, possessing a well-defined balance of potency, selectivity, and drug-like properties, advance toward clinical development. Further investigation into this specific class of isoxazoles is highly warranted based on the proven potential of its constituent pharmacophores.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers in Chemistry. Available at: [Link]

  • Isoxazole‐containing pharmacologically active molecules. (n.d.). ResearchGate. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Available at: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed. Available at: [Link]

  • (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. (n.d.). ResearchGate. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Available at: [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. Available at: [Link]

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2024). PubMed. Available at: [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. Available at: [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005). Journal of Medicinal Chemistry. Available at: [Link]

  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.). Google Patents.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Chemistry. Available at: [Link]

  • 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. (n.d.). NextSDS. Available at: [Link]

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (n.d.). French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Docking of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine with Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive, technically-grounded framework for conducting a molecular docking study of the novel compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. As a molecule incorporating both th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting a molecular docking study of the novel compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. As a molecule incorporating both the isoxazole and chlorothiophene scaffolds, it presents an interesting candidate for investigation as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale that underpins the methodological choices, ensuring a robust and logically sound in-silico analysis.

Introduction: The Scientific Premise

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Several selective COX-2 inhibitors, such as celecoxib and valdecoxib, feature a core heterocyclic ring system that contributes to their specific binding within the larger, more accommodating active site of COX-2 compared to the constitutively expressed COX-1.[1][3] The structural distinction, primarily a valine (Val523) in COX-2 versus a larger isoleucine (Ile523) in COX-1, creates a distinct side-pocket in COX-2 that can be exploited for selective inhibition.[4]

The subject of our study, 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, combines the isoxazole core with a 5-chlorothiophen-2-yl moiety. Thiophene-containing compounds have also demonstrated significant anti-inflammatory activities, making this hybrid molecule a compelling candidate for a COX-2 inhibitor. This guide, therefore, outlines a hypothetical yet scientifically rigorous molecular docking study to predict the binding affinity and interaction patterns of this compound with the COX-2 enzyme.

Pre-Docking Phase: Target Selection and Rationale

The success of any molecular docking study hinges on the appropriate selection and preparation of the biological target.

Target Identification: Why COX-2?

Cyclooxygenase-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 over COX-1 is a key therapeutic goal to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] Given that numerous isoxazole-containing compounds exhibit selective COX-2 inhibitory activity, COX-2 is the most logical and promising target for this in-silico investigation.[2][6]

Procuring the Crystal Structure

For this study, we will utilize the X-ray crystal structure of human COX-2 in complex with celecoxib (PDB ID: 3LN1).[7] This structure is ideal as it provides a high-resolution (2.40 Å) view of a selective inhibitor bound within the active site, offering a valuable reference for our docking validation and analysis.[4][7]

Methodology: A Step-by-Step Protocol

This section details the complete computational workflow, from the preparation of the protein and ligand to the execution of the docking simulation. The described protocol is designed to be self-validating by first redocking a known inhibitor.

Software and Tools
  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio.

  • Molecular Docking: AutoDock Vina.[8]

  • Ligand Drawing and Energy Minimization: ChemDraw, Avogadro.

  • Post-Docking Analysis: LigPlot+, Discovery Studio.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Download Protein Crystal Structure (PDB ID: 3LN1) Protein_Prep 2. Receptor Preparation (Remove water, ligands; Add hydrogens) PDB_Download->Protein_Prep UCSF Chimera Grid_Box 4. Define Grid Box (Center on active site) Protein_Prep->Grid_Box Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run 5. Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis 6. Analyze Binding Poses (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis 7. Visualize Interactions (Hydrogen bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Discovery Studio / PyMOL

Caption: Molecular Docking Workflow.

Receptor Preparation Protocol
  • Download the PDB File: Obtain the crystal structure of COX-2 (PDB ID: 3LN1) from the RCSB Protein Data Bank.[7]

  • Initial Cleaning: Load the PDB file into UCSF Chimera. Remove all water molecules and any co-factors or ions not essential for the binding interaction. For this structure, we will also remove the co-crystallized celecoxib.

  • Chain Selection: The 3LN1 structure contains multiple protein chains. For simplicity and clarity, retain only Chain A for the docking study.

  • Add Hydrogens: Use the 'Add Hydrogens' tool in Chimera to add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

  • Add Charges: Assign Gasteiger partial charges to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

  • Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation Protocol
  • 2D Structure Drawing: Draw the 2D structure of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine using ChemDraw.

  • Conversion to 3D: Import the 2D structure into Avogadro and convert it to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D structure using the MMFF94 force field. This step is critical to ensure the ligand is in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: The flexibility of the ligand is a key aspect of induced-fit docking. Define the rotatable bonds in the ligand.

  • Save the Prepared Ligand: Save the final 3D structure of the ligand in the PDBQT format.

Docking Simulation Protocol (AutoDock Vina)
  • Grid Box Definition: The grid box defines the search space for the ligand within the receptor's active site. Center the grid box on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. A grid box size of 25Å x 25Å x 25Å is generally sufficient to encompass the entire active site of COX-2.[9]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform the docking simulation, exploring various conformations (poses) of the ligand within the defined grid box and calculating the binding affinity for each.

Results and Interpretation: A Hypothetical Analysis

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[10] The root-mean-square deviation (RMSD) between different poses is also calculated. An RMSD value below 2.0 Å between the top poses suggests a stable and reliable docking result.[10][11]

For our hypothetical study, let's assume the following results for the top-ranked pose of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine:

LigandBinding Affinity (kcal/mol)
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (Top Pose)-9.8
Celecoxib (Reference)-11.5

This hypothetical binding affinity of -9.8 kcal/mol suggests a strong interaction with the COX-2 active site, comparable to known inhibitors.

Analysis of Protein-Ligand Interactions

The true value of molecular docking lies in understanding the specific interactions that stabilize the protein-ligand complex. This is achieved through visualization and analysis using tools like Discovery Studio or PyMOL.

Based on the known binding mode of selective COX-2 inhibitors, we can predict the following interactions for our compound:

  • Hydrogen Bonds: The primary amine (-NH2) group on the isoxazole ring is a potential hydrogen bond donor and could interact with the side chain of a key residue like Gln192 or the backbone carbonyl of Phe518. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

  • Hydrophobic Interactions: The chlorothiophene and ethyl groups are likely to engage in hydrophobic interactions with nonpolar residues lining the active site, such as Val349, Leu352, Tyr355, and Leu531.

  • Pi-Sulfur Interaction: A potential pi-sulfur interaction could occur between the thiophene ring and the aromatic ring of residues like Tyr385 or Trp387.

  • Halogen Bond: The chlorine atom on the thiophene ring could form a halogen bond with an electron-rich atom in the protein backbone or a side chain.

Visualization of Binding Mode

G cluster_ligand Ligand: 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine cluster_protein COX-2 Active Site Residues Ligand Isoxazole Ring Phe518 Phe518 Ligand->Phe518 Hydrophobic Interaction Amine Amine Group (-NH2) Gln192 Gln192 Amine->Gln192 Hydrogen Bond Thiophene Chlorothiophene Ring Tyr385 Tyr385 Thiophene->Tyr385 Pi-Sulfur Interaction Ethyl Ethyl Group Val349 Val349 Ethyl->Val349 Hydrophobic Interaction

Caption: Predicted Interactions in COX-2.

Post-Docking Analysis: ADMET Prediction

To further evaluate the drug-like properties of the compound, an in-silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is recommended. Web-based tools like SwissADME can be used for this purpose. This analysis would assess parameters such as Lipinski's Rule of Five, gastrointestinal absorption, and potential for cytochrome P450 inhibition, providing a more holistic view of the compound's potential as a drug candidate.[1]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded protocol for the molecular docking study of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine with COX-2. The hypothetical results suggest that this compound has the potential to be a potent and selective inhibitor, warranting further investigation. The next logical steps would involve in-vitro enzymatic assays to confirm its inhibitory activity against COX-1 and COX-2, followed by in-vivo studies to assess its anti-inflammatory efficacy and safety profile. This iterative process of computational prediction and experimental validation is the cornerstone of modern drug discovery.

References

  • Iqbal, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Joy, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Bioinformatics Review. (2026, March 6). How to Interpret Molecular Docking Results [Video]. YouTube. Retrieved from [Link]

  • Ghaffari, K., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Retrieved from [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. Retrieved from [Link]

  • Bioinformatics Review. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • Iqbal, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Joy, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • Perrone, M.G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Retrieved from [Link]

  • Kiefer, J.R., et al. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. Retrieved from [Link]

  • Bionatura Journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved from [Link]

  • RCSB PDB. (2003, September 9). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. Retrieved from [Link]

  • Sakkiah, S., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Retrieved from [Link]

  • PDBe. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Retrieved from [Link]

  • Singh, V.J., & Chawla, P.A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. Retrieved from [Link]

  • Cresset. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Bioinformation. (n.d.). Molecular docking analysis of COX-2 with compounds from Piper longum. PMC. Retrieved from [Link]

  • Handoussa, H., et al. (2016). Structural Docking Studies of COX-II Inhibitory Activity for Metabolites Derived from Corchorus olitorius and Vitis vinifera. Taylor & Francis Online. Retrieved from [Link]

  • IntechOpen. (2023, January 25). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Guide to the Solubilization and Handling of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine for In Vitro Cell Culture Assays

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven guide for the dissolution, handling, and application of the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the dissolution, handling, and application of the small molecule inhibitor, 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, for use in cell-based assays. Given its predicted low aqueous solubility, establishing a robust and reproducible solubilization protocol is paramount for generating reliable experimental data. This guide moves beyond a simple set of instructions, delving into the scientific rationale behind solvent selection, concentration limits, and handling procedures to ensure compound integrity and minimize experimental artifacts. The protocols herein are designed to be self-validating systems, incorporating critical quality control steps and troubleshooting advice for researchers in drug discovery and cellular biology.

Introduction and Compound Profile

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a heterocyclic small molecule of interest in pharmacological research. Like many potent bioactive compounds, its structural characteristics—specifically the presence of the chlorothiophene moiety—suggest limited solubility in aqueous solutions such as cell culture media.[1][2] This presents a significant challenge for in vitro studies, as inaccurate compound concentration due to poor solubility can lead to misinterpretation of experimental results.[3][4]

The primary objective of this guide is to provide a standardized methodology to overcome this challenge. The cornerstone of this approach is the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent to create a high-concentration stock solution, which is then carefully diluted to the final working concentration in the aqueous assay medium.

Table 1: Physicochemical and Safety Profile of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

PropertyValueSource(s)
Chemical Name 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine[5]
Synonym(s) 5-(5-Chloro-thiophen-2-yl)-4-ethyl-isoxazol-3-ylamine[6]
CAS Number 1414958-76-1[5][6]
Molecular Formula C₉H₉ClN₂OS[6]
Molecular Weight 228.70 g/mol [6]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[5][7]
Recommended Storage Sealed in dry, 2-8°C (as solid powder)[6]

The Scientific Rationale: Causality in Solvent and Protocol Selection

Why Dimethyl Sulfoxide (DMSO)?

DMSO is the gold-standard solvent in drug discovery for initial compound solubilization for several compelling reasons.[8][9] It is a highly polar, aprotic solvent capable of dissolving a vast array of both hydrophobic and hydrophilic compounds.[10] For a molecule like 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, which contains both polar (amine, oxazole) and non-polar (chlorothiophene, ethyl) groups, DMSO provides the ideal environment for dissolution.

Crucially, the use of anhydrous, high-purity (≥99.9%) DMSO is non-negotiable.[9] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[8] This absorbed water can drastically reduce the solubility of hydrophobic compounds, leading to precipitation either in the stock vial or, more problematically, upon dilution into assay media.[9]

The High-Concentration Stock: A Strategy to Minimize Solvent Toxicity

The preparation of a concentrated stock solution (e.g., 10 mM) is a deliberate strategy to minimize the final volume of organic solvent introduced into the cell culture environment.[11] Cells are sensitive to high concentrations of DMSO, which can induce stress, alter gene expression, and cause cytotoxicity, thereby confounding assay results.[12][13] By starting with a highly concentrated stock, the required volume for the final working solution is minimized, allowing the final DMSO concentration to be kept well below cytotoxic levels.

Navigating the Aqueous Transition: The Challenge of Precipitation

A common failure point in cell-based assays is compound precipitation when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium.[8][14] This "crashing out" occurs because the compound, which is stable in 100% DMSO, is suddenly forced into an environment where it has poor solubility. A stepwise dilution process, as outlined in the protocols below, can help mitigate this by avoiding an abrupt change in solvent polarity.[11]

The Vehicle Control: An Essential Experimental Constant

Because even low concentrations of DMSO can have subtle effects on cells, every experiment must include a vehicle control.[12] This control consists of cells treated with the same final concentration of DMSO as the experimental wells, but without the test compound. This allows researchers to distinguish the effects of the compound from any background effects of the solvent itself.

Table 2: Recommended Final DMSO Concentrations in Cell Culture Assays

Assay TypeRecommended Final DMSO Concentration (%)Rationale and Key Considerations
General Cell-based Assays (Immortalized Lines) ≤ 0.5%Most immortalized cell lines can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted best practice to avoid off-target effects.[8][12]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[8]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be kept consistent across all plates and determined during assay development to balance solubility with cell health.[8][15]

Experimental Protocols & Workflows

Materials and Equipment
  • 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculation:

    • Molecular Weight (MW) of the compound is 228.70 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need: Mass (mg) = Volume (L) × Concentration (mol/L) × MW (g/mol) × 1000 (mg/g) Mass (mg) = 0.001 L × 0.010 mol/L × 228.70 g/mol × 1000 mg/g = 2.287 mg

    • Therefore, you will weigh 2.29 mg of the compound to prepare 1 mL of a 10 mM stock solution.

  • Weighing:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) the weight.

    • Carefully weigh 2.29 mg of the solid compound directly into the tared tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex for 60 seconds.[9] Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8] Gentle warming in a 37°C water bath may also be used, but be cautious as heat can degrade some compounds.[8]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[8][9]

    • This step is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[9]

    • Store the aliquots at -20°C or -80°C , protected from light.[9]

G cluster_prep Protocol 1: Master Stock Preparation calc 1. Calculate Mass (e.g., 2.29 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot (Single-use volumes) dissolve->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Diagram 1: Workflow for 10 mM Master Stock Solution Preparation.

Protocol 2: Preparation of Final Working Solutions

This protocol provides an example of preparing a final concentration of 10 µM in a cell culture assay.

  • Thaw Stock:

    • Remove one aliquot of the 10 mM master stock solution from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Recommended):

    • To avoid precipitation from a large dilution factor, perform an intermediate dilution into 100% DMSO .

    • For example, create a 1 mM intermediate stock by diluting the 10 mM master stock 1:10.

      • Pipette 90 µL of 100% DMSO into a new sterile tube.

      • Add 10 µL of the 10 mM master stock.

      • Mix thoroughly by pipetting or gentle vortexing.

  • Final Dilution into Media:

    • The final dilution should be made directly into pre-warmed cell culture medium.

    • To achieve a final concentration of 10 µM from the 1 mM intermediate stock, a 1:100 dilution is required.

    • For example, to prepare 1 mL of the final working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

    • Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause shearing of cells (if present) and foaming of the medium.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the medium. In the example above, this would be a 1:100 dilution of the intermediate solvent (100% DMSO) into the medium.

    • Add 10 µL of 100% DMSO to 990 µL of cell culture medium.

  • Application:

    • Use the prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions of the compound, as stability is not guaranteed.

G cluster_working Protocol 2: Working Solution Preparation (Example) thaw 1. Thaw Aliquot (10 mM Master Stock) intermediate 2. Intermediate Dilution (in DMSO) 10 µL (10mM) + 90 µL DMSO = 100 µL of 1 mM Stock thaw->intermediate final_dilution 3. Final Dilution (in Media) 10 µL (1mM) + 990 µL Media = 1 mL of 10 µM Working Solution intermediate->final_dilution apply 4. Apply to Cells Immediately final_dilution->apply

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. The developed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. This guide provides a step-by-step protocol for method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a novel heterocyclic compound with potential applications in drug discovery and development. Its unique structure, incorporating a chlorothiophene and an ethyl-substituted amino-isoxazole moiety, presents a moderate degree of hydrophobicity, making it well-suited for reverse-phase liquid chromatography. The development of a reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of this compound in various stages of pharmaceutical development. This application note serves as a detailed guide for researchers and drug development professionals to implement a validated HPLC-UV method for the accurate quantification of this analyte.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Structure:

    • Molecular Formula: C₉H₉ClN₂OS[1]

    • Molecular Weight: 228.70 g/mol [1]

  • LogP: The calculated octanol-water partition coefficient (LogP) is 3.2011[1]. This value indicates that the compound is moderately non-polar and will have good retention on a reverse-phase column, such as a C18.

  • pKa: The primary amine on the isoxazole ring is the most ionizable group. The predicted pKa for a 3-aminoisoxazole moiety is approximately 2.27[2]. To ensure consistent retention and symmetrical peak shape, the mobile phase pH should be maintained at least two units away from the pKa. Therefore, a mobile phase pH above 4.27 is recommended to keep the amine group in its neutral, unprotonated form.

HPLC Method Development and Optimization

The following sections outline a systematic approach to developing and optimizing the HPLC method.

Initial Method Development Workflow

The logical flow for developing the analytical method is depicted in the following diagram:

MethodDevelopmentWorkflow cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Method Optimization cluster_3 System Suitability & Final Method A Determine Physicochemical Properties (LogP, pKa, UV Scan) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B LogP suggests RP-HPLC C Choose Mobile Phase (ACN:Buffer) A->C pKa dictates buffer pH D Set Initial Conditions (Isocratic, Flow Rate, Temp) A->D UV scan determines detection λ E Optimize Mobile Phase Ratio for Retention (k') B->E C->E D->E F Adjust pH for Peak Shape E->F Adjust for tailing/fronting G Fine-tune Flow Rate & Temp for Efficiency & Resolution F->G Improve N & Rs H Perform System Suitability Testing (USP <621>) G->H I Finalize Method Parameters H->I Meets criteria MethodValidationWorkflow cluster_0 Method Validation Protocol (ICH Q2(R1)) Start Finalized Analytical Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Executive Summary The compound 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Its arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Its architecture—comprising a central 1,2-oxazole (isoxazole) core, a 5-chlorothiophene moiety, an ethyl chain, and a primary amine—presents a unique set of electronic environments. This application note provides drug development professionals and analytical scientists with a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide establishes a definitive workflow to unambiguously assign all resonances, confirm regiochemistry, and rule out structural isomers.

Structural Deconstruction & Mechanistic NMR Principles

To accurately assign the NMR spectra of this compound, one must first understand the causality behind its chemical shifts. The molecule can be deconstructed into four distinct electronic zones:

  • The Isoxazole Core (C-3, C-4, C-5): The 1,2-oxazole ring is a highly polarized heteroaromatic system. The resonance contributions from the oxygen (position 1) and nitrogen (position 2) lone pairs significantly increase the electron density at the C-4 position. Consequently, C-4 is uniquely shielded ( 105–110 ppm) compared to the highly deshielded C-3 and C-5 positions (>150 ppm) [2].

  • The 5-Chlorothiophen-2-yl Group: This moiety exhibits a classic AB spin system in the 1 H NMR spectrum. The vicinal coupling constant ( 3J ) between the two aromatic protons (H-3' and H-4') is typically 3.9–4.1 Hz, which is a diagnostic marker for 2,5-disubstituted thiophenes [4]. The electronegative chlorine atom deshields the adjacent C-5' carbon, while the isoxazole ring deshields the C-2' attachment point.

  • The Ethyl Group: Attached to the electron-rich C-4 position of the isoxazole, the methylene (-CH 2​ -) protons are moderately deshielded ( 2.6 ppm) and couple to the terminal methyl (-CH 3​ ) group to form a standard quartet-triplet pattern ( 3J≈7.5 Hz).

  • The Primary Amine (-NH 2​ ): Located at C-3, these protons are subject to quadrupolar relaxation from the 14 N nucleus (I=1), resulting in a broadened singlet. Their chemical shift is highly solvent- and concentration-dependent.

Predicted Quantitative Data

Note: The following tables represent expected chemical shifts in DMSO- d6​ based on established heterocyclic scaffolds.

Table 1: Expected 1 H NMR Data (DMSO- d6​ , 400 MHz)

PositionExpected Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Logic
-CH 3​ (Ethyl) 1.10 – 1.20Triplet (t)3H7.5Upfield aliphatic region; coupled to -CH 2​ -.
-CH 2​
  • (Ethyl)
2.60 – 2.75Quartet (q)2H7.5Deshielded by the adjacent heteroaromatic core.
-NH 2​ (Amine) 5.50 – 6.00Broad Singlet (br s)2H-Quadrupolar broadening; exchangeable with D 2​ O.
H-4' (Thiophene) 7.10 – 7.20Doublet (d)1H4.0Shielded relative to H-3' due to proximity to Cl.
H-3' (Thiophene) 7.30 – 7.40Doublet (d)1H4.0Deshielded by the adjacent isoxazole ring [3].

Table 2: Expected 13 C NMR Data (DMSO- d6​ , 100 MHz)

PositionExpected Shift ( δ , ppm)TypeAssignment Logic
-CH 3​ (Ethyl) 13.0 – 15.0CH 3​ Standard aliphatic methyl carbon.
-CH 2​
  • (Ethyl)
17.0 – 19.0CH 2​ Aliphatic methylene attached to aromatic C-4.
C-4 (Isoxazole) 104.0 – 108.0CqCharacteristic upfield shift due to resonance shielding [2].
C-3' (Thiophene) 126.0 – 128.0CHAromatic CH adjacent to the isoxazole attachment.
C-4' (Thiophene) 128.0 – 130.0CHAromatic CH adjacent to the C-Cl bond.
C-5' (Thiophene) 129.0 – 132.0CqC-Cl quaternary carbon.
C-2' (Thiophene) 130.0 – 134.0CqAttachment point to the isoxazole ring.
C-5 (Isoxazole) 154.0 – 158.0CqDeshielded by adjacent oxygen and thiophene ring.
C-3 (Isoxazole) 160.0 – 164.0CqHighly deshielded by adjacent nitrogen and exocyclic -NH 2​ .

Standardized Protocol for NMR Acquisition

To ensure a self-validating system, the protocol relies on high-quality sample preparation and a specific sequence of pulse programs. DMSO- d6​ is selected as the primary solvent because its strong hydrogen-bonding capability disrupts intermolecular interactions between the amine groups, typically yielding a sharper, more defined broad singlet for the -NH 2​ protons compared to non-polar solvents like CDCl 3​ . Furthermore, the residual solvent peak at 2.50 ppm [1] avoids overlap with the critical ethyl and thiophene signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg if 13 C and 2D NMR are to be acquired concurrently.

    • Dissolve the sample completely in 0.6 mL of high-purity DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Critical Step: Ensure the sample is thoroughly dried prior to dissolution to minimize the HDO peak near 3.33 ppm [1], which can exchange with and obscure the amine signal.

  • Instrument Setup & Tuning:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of DMSO- d6​ .

    • Tune and match the probe for both 1 H and 13 C frequencies.

    • Shim the magnetic field (Z1-Z5 at minimum) until the residual DMSO- d6​ quintet at 2.50 ppm is sharp and symmetrical.

  • 1D Acquisition Parameters:

    • 1 H NMR: Spectral width of 15 ppm, 64k data points, relaxation delay (D1) of 2 seconds, 16–32 scans.

    • 13 C NMR: Spectral width of 250 ppm, 64k data points, D1 of 3 seconds (to ensure quaternary carbons relax sufficiently for detection), 1 H decoupling (WALTZ-16), 1024–2048 scans depending on concentration.

  • 2D Acquisition Parameters:

    • COSY: Gradient-selected, 2048 x 256 data matrix, 4 scans per increment.

    • HSQC: Multiplicity-edited (CH/CH 3​ positive, CH 2​ negative), optimized for 1JCH​=145 Hz.

    • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz), which is critical for linking the isolated spin systems to the quaternary isoxazole core.

Workflow A Sample Preparation (15-50 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase/Baseline Corr.) C->D E Signal Assignment (Spin Systems & Connectivity) D->E F Structural Validation (Regiochemistry Confirmation) E->F

Workflow for the comprehensive NMR characterization of the isoxazole derivative.

Data Analysis & Signal Assignment Workflow

The data analysis follows a self-validating logic. 1D 1 H NMR provides the initial proton count and multiplicity, which is hypothesized into spin systems. The HSQC experiment validates these systems by mapping them to their directly attached carbons. Finally, the HMBC experiment acts as the ultimate structural proof.

Step 1: Spin System Identification ( 1 H and COSY)
  • Aliphatic Region: Locate the 3H triplet ( 1.15 ppm) and the 2H quartet ( 2.65 ppm). Confirm their relationship via COSY cross-peaks. This isolates the ethyl group.

  • Aromatic Region: Locate the two 1H doublets ( 7.18 and 7.35 ppm) with a J -coupling of 4.0 Hz. A COSY cross-peak between them confirms the isolated thiophene AB system.

  • Heteroatom Region: Identify the 2H broad singlet ( 5.80 ppm). The lack of COSY correlations and its broad nature confirm the -NH 2​ group.

Step 2: Direct Carbon Mapping (HSQC)
  • Overlay the 1 H spectrum with the 13 C spectrum using the HSQC map.

  • The ethyl -CH 3​ proton will correlate to a carbon near 14 ppm.

  • The ethyl -CH 2​

    • proton will correlate to a carbon near 18 ppm. In a multiplicity-edited HSQC, this cross-peak will have the opposite phase (e.g., blue vs. red), confirming it is a CH 2​ group.
  • The thiophene protons will correlate to carbons in the 126–130 ppm range.

2D Connectivity & Structural Validation (HMBC)

To definitively prove that the synthesized compound is 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine and not a regioisomer (such as a 5-amino-3-alkyl isoxazole[2]), HMBC correlations are mandatory. HMBC visualizes couplings across 2 or 3 bonds ( 2J , 3J ).

  • Anchoring the Ethyl Group: The ethyl -CH 2​

    • protons ( 2.65 ppm) will show strong 2J and 3J HMBC correlations to the isoxazole C-3, C-4, and C-5. Because C-4 is uniquely shielded ( 106 ppm), the 2J correlation to C-4 is easily distinguished from the 3J correlations to the deshielded C-3 and C-5.
  • Anchoring the Thiophene Ring: The thiophene H-3' proton ( 7.35 ppm) will exhibit a crucial 3J correlation across the inter-ring C-C bond to the isoxazole C-5 ( 156 ppm). This unambiguously confirms that the thiophene is attached at position 5.

  • Anchoring the Amine: The -NH 2​ protons ( 5.80 ppm) will show a 2J correlation to C-3 ( 162 ppm) and a 3J correlation to C-4 ( 106 ppm).

HMBC_Connectivity H_ethyl Ethyl Protons (H-4', H-4'') C_isox Isoxazole Core (C-3, C-4, C-5) H_ethyl->C_isox 2J, 3J HMBC H_thio Thiophene Protons (H-3''', H-4''') H_thio->C_isox 3J HMBC (to C-5) C_thio Thiophene Core (C-2''', C-5''') H_thio->C_thio 2J, 3J HMBC H_amine Amine Protons (NH2) H_amine->C_isox 2J, 3J HMBC

Key HMBC correlations confirming the regiochemical assembly of the compound.

Troubleshooting & Artifact Mitigation

  • Missing -NH 2​ Signal: If the amine signal is absent or integrated to less than 2H, it is likely exchanging with trace water in the solvent. Solution: Add a small amount of activated molecular sieves (3Å) to the NMR tube, or conduct a D 2​ O shake experiment to intentionally exchange the protons and confirm their identity by their disappearance.

  • Overlapping Aromatic Signals: If the thiophene doublets overlap with trace impurities (e.g., residual starting materials), apply a Gaussian window function (e.g., gb = 0.1, lb = -0.5 in TopSpin) during data processing to artificially enhance resolution and extract the exact J -couplings.

  • Weak Quaternary Carbons: Isoxazole C-3 and C-5 often exhibit long relaxation times. Solution: If these peaks are lost in the baseline noise of the 13 C spectrum, increase the relaxation delay (D1) to 3–5 seconds, or rely on the HMBC spectrum, which detects carbons indirectly via proton magnetization (offering significantly higher sensitivity).

References

  • Mainolfi, N., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173. Available at:[Link]

  • Neves, B. J., et al. "Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles." National Institutes of Health (PMC). Available at:[Link]

  • SpectraBase. "2-Bromo-5-chlorothiophene - 1H NMR Chemical Shifts." John Wiley & Sons, Inc. Available at: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Introduction 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, incorporating a chlorothiophene moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, incorporating a chlorothiophene moiety, an ethyl-substituted isoxazole ring, and a primary amine, presents specific challenges and opportunities for bioanalytical detection. This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this analyte in biological matrices. As a Senior Application Scientist, this document is structured to not only provide a protocol but to explain the scientific rationale behind the parameter choices, ensuring adaptability and successful implementation in your laboratory.

The combination of liquid chromatography's separation power with the sensitivity and selectivity of tandem mass spectrometry is indispensable for the analysis of small-molecule drugs and their metabolites.[1][2][3] This is particularly crucial during drug discovery and development for accurate pharmacokinetic and metabolic studies.[2][3][4] This guide will cover critical aspects from sample preparation to data acquisition and interpretation, grounded in established principles of bioanalysis.

Physicochemical Properties and Methodological Considerations

A successful LC-MS/MS method begins with an understanding of the analyte's physicochemical properties. For 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, the presence of a primary amine suggests a basic nature, making it an excellent candidate for positive mode electrospray ionization (ESI). The overall structure indicates a moderate level of hydrophobicity, which will guide the selection of an appropriate sample preparation strategy and chromatographic conditions.[5]

Experimental Workflow

The overall workflow for the analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a multi-step process designed to ensure accuracy and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_matrix Biological Matrix (e.g., Plasma) s_spike Spike with Analyte & Internal Standard s_matrix->s_spike s_extract Extraction (PPT, LLE, or SPE) s_spike->s_extract s_evap Evaporation & Reconstitution s_extract->s_evap a_inject Injection into LC System s_evap->a_inject a_sep Chromatographic Separation a_inject->a_sep a_ion Ionization (ESI+) a_sep->a_ion a_detect MS/MS Detection (MRM) a_ion->a_detect d_quant Quantification a_detect->d_quant d_report Reporting d_quant->d_report

Caption: High-level workflow for the bioanalysis of the target analyte.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences that can cause ion suppression, and concentrate the sample to achieve the desired sensitivity.[6][7] Given the predicted properties of the analyte, several extraction techniques are viable.

a) Protein Precipitation (PPT): A straightforward and rapid method suitable for initial method development.[7]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

b) Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

  • To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the amine and enhance extraction into an organic solvent.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate and reconstitute as described for PPT.

c) Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte.[8][9]

  • Sorbent: A mixed-mode cation exchange polymer is recommended due to the basic nature of the primary amine.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate with 1 mL of a weak acid buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated sample (plasma diluted 1:1 with the equilibration buffer).

  • Washing: Wash with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Proceed as with the other methods.

Liquid Chromatography Parameters

Reverse-phase chromatography is suitable for this moderately hydrophobic molecule. A C18 column is a good starting point.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for better peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical starting volume; can be adjusted based on sensitivity.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Gradient 10% B to 95% B in 3 min, hold for 1 min, return to initialA generic gradient for initial method development.
Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its high sensitivity and selectivity.[1][10] Ionization will be performed using Electrospray Ionization (ESI) in positive mode.

a) Ion Source Parameters:

These parameters will need to be optimized for the specific instrument used.

ParameterRecommended Starting Value
IonSpray Voltage +5500 V
Temperature 550°C
Curtain Gas (CUR) 25 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

These starting parameters are based on typical values for similar small molecules and should be optimized for maximum signal intensity.[8]

b) Analyte-Specific Parameters (MRM Transitions):

The molecular weight of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is approximately 243.7 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~244.7.

Proposed Fragmentation Pathway:

Based on the known fragmentation of related heterocyclic structures, a plausible fragmentation pathway can be proposed. The bond between the isoxazole and thiophene rings is a likely point of cleavage. Additionally, fragmentation within the isoxazole ring is common.[11][12] The chlorothiophene moiety is also a stable fragment.[13]

fragmentation cluster_frag Proposed MS/MS Fragmentation cluster_products Product Ions parent [M+H]⁺ m/z ~244.7 frag1 Chlorothiophene fragment m/z ~117 parent->frag1 Collision Energy (CE) frag2 Isoxazole ring fragment m/z ~97 parent->frag2 CE frag3 Loss of NH₃ m/z ~227.7 parent->frag3 CE

Caption: Predicted fragmentation of the protonated parent molecule.

MRM Transition Table (To be optimized):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Target Analyte ~244.7~117 (Quantifier)100Optimize (e.g., 20-35)
~244.7~97 (Qualifier)100Optimize (e.g., 25-40)
Internal Standard (To be determined)(To be determined)100(To be determined)

The selection of a quantifier and qualifier ion provides additional confirmation of the analyte's identity.

Method Validation

Once the method is developed, it should be validated according to established guidelines (e.g., ICH M10) to ensure its reliability for its intended purpose.[14] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[14]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[14]

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.[14]

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a detailed framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. By understanding the physicochemical properties of the analyte and systematically optimizing sample preparation, chromatography, and mass spectrometry parameters, researchers can achieve reliable and high-quality data essential for advancing pharmaceutical research and development. The proposed parameters serve as a robust starting point, and instrument-specific optimization is encouraged to achieve the highest level of performance.

References

  • Kim, H. Y., et al. (2013). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-442. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 312-318. Available at: [Link]

  • Mandal, S., et al. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 33(23), 1837-1846. Available at: [Link]

  • Li, W., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 11(48), 6092-6105. Available at: [Link]

  • Ji, Q. C., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of AOAC International, 88(2), 438-445. Available at: [Link]

  • Canales, E. R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of Environmental and Public Health, 2022, 9876543. Available at: [Link]

  • Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. Available at: [Link]

  • Semenova, A. A., et al. (2019). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Theory and practice of meat processing, 4(3), 4-12. Available at: [Link]

  • Li, Y., et al. (2025). Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA. Foods, 14(8), 1152. Available at: [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30097-30111. Available at: [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30097-30111. Available at: [Link]

  • Elsner, M., et al. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 98(5), 2345-2353. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • de Souza, A. C. C., et al. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. Rapid Communications in Mass Spectrometry, 37(3), e9449. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-577. Available at: [Link]

  • De Nys, H., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129. Available at: [Link]

  • De Nys, H., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Wang, J., & Hsieh, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1511. Available at: [Link]

  • Florou, D., et al. (2024). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B, 1247, 124323. Available at: [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Potent, and Selective Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid. PubChem. Available at: [Link]

  • Kandeel, M. M., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-149. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic fragments in early drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic fragments in early drug discovery. 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a notoriously difficult compound to keep in solution. Its halogenated thiophene ring and aliphatic ethyl group drive a high partition coefficient (estimated logP ~3-4). Furthermore, the isoxazol-3-amine moiety is a very weak base (pKa ~1-2); at physiological pH (7.4), it remains entirely un-ionized. Lacking sufficient hydrogen bond donors or acceptors, the molecule undergoes hydrophobic collapse and rapid precipitation in standard aqueous assay buffers.

This guide provides field-proven, causality-driven troubleshooting strategies to maintain compound integrity and data fidelity across your in vitro assays.

Solubilization Strategy Workflow

Before altering your assay conditions, use the decision matrix below to identify the optimal solubilization strategy based on your specific experimental constraints.

G Start Compound: 5-(5-Chlorothiophen-2-yl) -4-ethyl-1,2-oxazol-3-amine Assay Determine Assay Type Start->Assay Bio Biochemical / Enzymatic Assay Assay->Bio Cell Cell-Based / In Vivo Assay Assay->Cell Surf Surfactant Tolerated? Bio->Surf Serum Serum-Free Media Required? Cell->Serum Tween Add 0.01-0.1% Tween-20 (Micellar Solubilization) Surf->Tween Yes DMSO Use 1-2% DMSO + Ultrasonic Mixing Surf->DMSO No CD Formulate with HP-β-CD (Inclusion Complex) Serum->CD Yes BSA Use 0.1-0.5% BSA (Carrier Protein Delivery) Serum->BSA No

Decision matrix for solubilizing the compound based on assay format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into the biochemical assay buffer, even when starting from a clear DMSO stock? Causality & Solution: This is a classic case of exceeding the compound's kinetic solubility. While 100% DMSO effectively solvates the hydrophobic chlorothiophene and isoxazole rings, rapid introduction into an aqueous environment causes local supersaturation. The water molecules form a highly ordered cage around the lipophilic regions, driving the compound to self-associate and precipitate to minimize the thermodynamic penalty 1[1]. Troubleshooting: Never dilute directly from a 10 mM DMSO stock into an aqueous buffer. Instead, perform all serial dilutions in 100% DMSO first. Then, transfer a constant, minimal volume of these DMSO dilutions into the final assay buffer to ensure the final DMSO concentration remains uniform (typically 1-2%) across all dose-response wells 2[2].

Q2: I am running a cell-based assay and cannot exceed 0.5% DMSO without causing cytotoxicity. How can I deliver this compound to my cells? Causality & Solution: When organic co-solvents are restricted, you must rely on carrier molecules to shield the hydrophobic domains of the compound from the aqueous environment. Troubleshooting: We recommend two approaches:

  • Carrier Proteins: Supplement your media with 0.1% - 0.5% Bovine Serum Albumin (BSA). BSA possesses hydrophobic binding pockets that act as a thermodynamic sink, reversibly binding the compound and keeping it in solution until it partitions into the lipophilic cell membrane3[3].

  • Cyclodextrin Complexation: If your assay requires serum-free conditions, formulate the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the chlorothiophene ring, while its hydrophilic exterior interacts with water, dramatically increasing apparent solubility 4[4].

Q3: My enzymatic assay data shows high variability and an unexpected plateau in the dose-response curve. What is happening? Causality & Solution: A plateaued dose-response curve coupled with high replicate variability is a hallmark of compound aggregation. Micro-precipitates can scatter light (interfering with fluorescence/absorbance readouts) or sequester the enzyme, leading to false negatives or underestimated activity 2[2]. Troubleshooting: Implement ultrasonic/acoustic mixing during the assay setup. Acoustic mixing prevents the formation of micro-aggregates by providing localized energy that maintains the compound in a metastable supersaturated state (kinetic solubility) long enough for the assay duration . Additionally, incorporating a non-ionic surfactant like 0.01% Tween-20 can lower the surface tension and form micelles that stabilize the compound5[5].

Quantitative Data Summary

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationBest Suited ForKey Limitation
DMSO + Acoustic Mixing Disruption of crystal lattice; kinetic stabilization1 - 2% v/v DMSOHigh-Throughput Screening (HTS), BiochemicalCytotoxicity in cell assays at >1%
Tween-20 / Triton X-100 Micellar encapsulation of lipophilic domains0.01 - 0.1% v/vEnzymatic AssaysCan denature sensitive target proteins
HP-β-CD Complexation Host-guest inclusion complex formation10 - 20% w/v CDSerum-free Cell AssaysRequires a pre-formulation step
BSA Supplementation Reversible binding to hydrophobic pockets0.1 - 0.5% w/v BSACell-based AssaysHigh protein binding alters free drug conc.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Acoustic DMSO Serial Dilution for Biochemical Assays

Objective: Achieve a reliable dose-response curve without crossing the kinetic solubility threshold.

  • Master Stock Preparation: Weigh the compound and dissolve in anhydrous, argon-purged DMSO to a concentration of 10 mM.

    • Self-Validation Step: Visually inspect against a dark background; the solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes6[6].

  • DMSO Serial Dilution: Prepare a 10-point half-log dilution series of the compound strictly in 100% DMSO using a V-bottom 384-well plate.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO serial dilutions directly into the dry assay plate.

  • Buffer Addition & Mixing: Dispense the aqueous assay buffer (containing 0.01% Tween-20) into the assay plate. Immediately apply ultrasonic mixing to the plate for 10 seconds to ensure instantaneous dispersion and prevent localized nucleation.

  • Nephelometric Validation: Self-Validation Step: Before adding the enzyme/substrate, read the plate on a nephelometer. Any well showing a light scattering signal >3 standard deviations above the DMSO-only control indicates precipitation; data from these wells must be excluded from the IC50 calculation.

Protocol B: HP-β-CD Inclusion Complexation for Cell-Based Assays

Objective: Create a stable, aqueous-soluble formulation for prolonged cell incubation without organic solvents.

  • Molar Ratio Calculation: Weigh out 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine and HP-β-CD in a 1:2 molar ratio to ensure complete encapsulation of the hydrophobic tail.

  • Co-dissolution: Dissolve both powders in a minimal volume of a 1:1 mixture of Ethanol and Deionized Water. Vortex vigorously until the solution is completely clear.

  • Solvent Evaporation: Place the open tube in a centrifugal vacuum concentrator (SpeedVac) at 45°C until all solvent is evaporated, leaving a dry, white inclusion complex powder.

  • Reconstitution: Resuspend the complex in your cell culture medium (without serum) to your desired top concentration.

  • Centrifugation Validation: Self-Validation Step: Centrifuge the reconstituted media at 14,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube. Measure the UV absorbance of the supernatant at the compound's lambda max to verify that 100% of the compound remains in solution and did not pellet out.

References

  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online URL:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization - ResearchGate URL:[Link]

  • Solubility Rules OK! What ultrasonic mixing can do for you - Microsonic Systems URL:[Link]

  • Compound Submissions - BPS Bioscience URL:[Link]

  • nonionic surfactant tween: Topics by Science.gov - Science.gov URL:[Link]

  • Nanoparticles formed from the interaction between chitosan and proteins for encapsulation and delivery of hydrophobic molecules - Kyushu University URL:[Link]

Sources

Optimization

preventing degradation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine during storage

Welcome to the dedicated support guide for 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (CAS No. 1414958-76-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (CAS No. 1414958-76-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout storage and experimentation. Understanding and preventing degradation is critical for obtaining reproducible and reliable results.

This molecule's structure, featuring a chlorothiophene, an isoxazole, and a primary amine, presents specific vulnerabilities. This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting potential degradation issues.

Core Principles of Stability

The stability of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is influenced by three primary structural motifs. Understanding these is key to preventing degradation.

  • Primary Aromatic Amine: The amine group is susceptible to oxidative degradation, a process that can be initiated by atmospheric oxygen.[1][2] This can lead to the formation of colored impurities and a loss of compound activity.

  • Chlorothiophene Ring: Thiophene rings, particularly when substituted, can be sensitive to oxidation at the sulfur atom and photodegradation.[3][4] Exposure to light and oxygen can trigger ring-opening reactions or the formation of thiophene S-oxides.[3][5]

  • Isoxazole Ring: The nitrogen-oxygen (N-O) bond within the isoxazole ring is inherently weak and represents a primary site for degradation.[6] This bond is susceptible to cleavage under hydrolytic (acidic or basic) conditions and through photorearrangement or reductive pathways.[6][7][8]

Below is a diagram illustrating the key environmental factors that can trigger the degradation of this compound.

cluster_compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine cluster_stressors Environmental Stressors Amine Amine Group Isoxazole Isoxazole Ring Thiophene Chlorothiophene Ring Oxygen Oxygen (Air) Oxygen->Amine Oxidation Oxygen->Thiophene Oxidation Light Light (UV/Visible) Light->Isoxazole Photorearrangement Light->Thiophene Photodegradation Moisture Moisture (Humidity) Moisture->Isoxazole Hydrolysis Heat Elevated Temperature Heat->Amine Thermal Decomposition pH Extreme pH pH->Isoxazole Hydrolysis cluster_solid Solid Material Issues cluster_solution Solution Issues start Problem: Suspected Compound Degradation check_purity 1. Analyze Purity (HPLC/LC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure check_solid_storage 2a. Review Solid Storage Conditions is_pure->check_solid_storage No check_solution_prep 2b. Review Solution Prep & Storage is_pure->check_solution_prep If problem persists in solution end_ok Proceed with Experiment is_pure->end_ok Yes correct_solid_storage Action: Store at 2-8°C, inert gas, dark. check_solid_storage->correct_solid_storage purify Action: Purify or procure new material. correct_solid_storage->purify end_retest Re-analyze Purity After Correction purify->end_retest correct_solution_prep Action: Prepare solutions fresh. Use anhydrous solvent. Store at -80°C. check_solution_prep->correct_solution_prep correct_solution_prep->end_retest

Caption: A step-by-step workflow for troubleshooting degradation.

Recommended Experimental Protocols
Protocol 1: Optimal Storage of Solid Compound
  • Container: Use a low-headspace, amber glass vial with a PTFE-lined cap.

  • Inerting: Place the vial in a glove box or desiccator. Open the vial and flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator maintained at 2-8°C. [9]Ensure the location is dark and free from vibrations.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Solvent Preparation: Use a brand new bottle of high-purity, anhydrous grade solvent (e.g., DMSO). To remove dissolved oxygen, sparge the solvent with argon or nitrogen gas for 15-20 minutes prior to use.

  • Weighing: Weigh the required amount of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine in a fume hood. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Add the degassed solvent to the solid compound in an amber vial. Mix by vortexing or gentle sonication until fully dissolved.

  • Storage (if necessary): Flush the vial headspace with argon, seal tightly, and store at -80°C for no longer than one week. Always perform a visual inspection for precipitation before use after thawing.

References
  • Climate Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • Repository Home. (n.d.). Oxidative degradation of amine solvents for C02 capture. Retrieved from [Link]

  • ACS Publications. (2021, March 29). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved from [Link]

  • PubMed. (2017, March 22). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Retrieved from [Link]

  • Semantic Scholar. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • PMC. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • ACS Publications. (2020, August 27). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. Retrieved from [Link]

  • ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Retrieved from [Link]

  • RSC Publishing. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • PubMed. (2020, February 1). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • ACS Publications. (2006, December 21). Altering the Emission Behavior with the Turn of a Thiophene Ring: The Photophysics of Condensed Ring Systems of Alternating Benzenes and Thiophenes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. Retrieved from [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-(5-Chlorothiophen-2-yl)-4-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in making informed decisions during method development.

Part 1: Foundational Knowledge & Initial Method Setup

Before troubleshooting, a solid foundational understanding of the analyte and the HPLC system is crucial. This section addresses the most common initial questions.

FAQ 1: What are the key chemical properties of my compound, and how do they influence my starting HPLC conditions?

Answer: Understanding the physicochemical properties of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is the cornerstone of effective method development. While specific experimental data for this exact molecule may not be publicly available, we can infer its behavior based on its structure:

  • Hydrophobicity (logP): The molecule contains a chlorothiophene and an ethyl group, which contribute to its non-polar character. This suggests a moderate-to-high logP value, making Reversed-Phase (RP) HPLC the most appropriate initial approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

  • Ionization State (pKa): The presence of a primary amine (-NH2) group on the isoxazole ring makes the molecule basic. This is the most critical factor for controlling retention time and peak shape. At a pH below its pKa, the amine group will be protonated (-NH3+), making the molecule more polar and resulting in earlier elution in RP-HPLC. At a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. For consistent retention, the mobile phase pH should be controlled at least 2 pH units away from the compound's pKa.

  • Solubility: The compound is likely soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are also common HPLC mobile phase components. Its solubility in purely aqueous solutions may be limited.

Based on these properties, a typical starting point for method development is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Buffers the mobile phase to keep the amine group consistently protonated, ensuring good peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for the determination of the optimal wavelength (λmax).
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the injection solvent.

Part 2: Troubleshooting Common Retention Time Issues

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Question 1: My compound elutes too early (at or near the void volume). How do I increase its retention time?

Answer: Early elution indicates that the compound is not interacting sufficiently with the non-polar stationary phase. This means the compound is behaving as too polar under the current conditions.

Troubleshooting Steps:

  • Decrease the Organic Content of the Mobile Phase: This is the most effective way to increase retention in reversed-phase HPLC. A lower percentage of acetonitrile (or methanol) makes the mobile phase more polar, forcing the non-polar analyte to interact more strongly with the stationary phase.

    • Action: If your starting gradient is 10-90% B, try a shallower gradient, such as 5-70% B, or switch to an isocratic elution with a low percentage of organic solvent.

  • Increase the Mobile Phase pH: Your starting condition uses 0.1% formic acid, which has a pH of approximately 2.7. This ensures the basic amine group is protonated (-NH3+), making the molecule more polar. By increasing the pH, you can neutralize the amine group, making the molecule more hydrophobic and increasing its retention.

    • Action: Prepare a mobile phase with a buffer at a higher pH. For example, a 10 mM ammonium bicarbonate buffer at pH 8.0. Crucially, ensure your HPLC column is stable at higher pH values. Not all silica-based columns are. Hybrid-particle or polymer-based columns are often rated for extended pH ranges.

  • Switch to a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a higher carbon load or a different chemistry.

    • Action: Switch from a standard C18 column to one with a higher carbon load (e.g., >18%) or a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

Workflow for Increasing Retention Time

G cluster_0 start Compound Elutes Too Early q1 Is the % Organic Solvent (ACN/MeOH) too high? start->q1 a1 Decrease % Organic (e.g., shallower gradient or lower isocratic %) q1->a1 Yes q2 Is the mobile phase pH making the compound too polar? q1->q2 No end_node Optimal Retention Achieved a1->end_node a2 Increase pH to neutralize amine (e.g., switch from formic acid to ammonium bicarbonate buffer, pH 8) q2->a2 Yes q3 Is the stationary phase not retentive enough? q2->q3 No a2->end_node a3 Use a more retentive column (e.g., higher carbon load C18 or Phenyl-Hexyl) q3->a3 Yes a3->end_node G cluster_1 start Unstable Retention Times q1 Is the column properly equilibrated between runs? start->q1 a1 Increase post-run equilibration time (5-10 column volumes) q1->a1 No q2 Is the mobile phase pH too close to the analyte's pKa? q1->q2 Yes end_node Stable Retention Achieved a1->end_node a2 Adjust pH to be >2 units away from the pKa. Ensure adequate buffering. q2->a2 No q3 Are there any system issues (leaks, pump malfunction)? q2->q3 Yes a2->end_node a3 Perform system pressure test. Check fittings and pump pressure ripple. q3->a3 No a3->end_node

Caption: Diagnostic workflow for unstable HPLC retention times.

Part 3: Experimental Protocols

Protocol 1: Initial Method Screening with a Generic Gradient
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine in acetonitrile. Dilute this stock to a working concentration of 50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • HPLC System Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 254 nm or scan from 200-400 nm with a DAD.

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 17.0 min: 90% B

    • 17.1 min: 10% B

    • 22.0 min: 10% B (Column re-equilibration)

  • Analysis: Inject 5 µL of the working solution and acquire the data. Analyze the resulting chromatogram to determine the approximate retention time and peak shape.

References

  • Waters Corporation. (n.d.). Controlling pH in Reversed-Phase Separations. Retrieved from [Link]

  • Kromidas, S. (2006). Practical HPLC Method Development. Wiley-VCH. (Note: A general reference to a highly authoritative text on the subject. A specific URL is not possible for a textbook.)
  • Agilent Technologies. (2017). The Effect of pH on Reversed-Phase HPLC. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to HPLC and LC-MS Column Selection. Retrieved from [Link]

Optimization

resolving background noise in LC-MS analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with the LC-MS/MS quantitation of 5-(5-Chlorothiophen-2-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with the LC-MS/MS quantitation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine .

Background noise in LC-MS is rarely a simple instrument malfunction; it is usually a complex interplay between the analyte’s physicochemical properties, the sample matrix, and the ionization environment. This guide provides a self-validating framework to isolate, diagnose, and eliminate chemical noise and matrix effects for this specific compound.

Part 1: Compound-Specific Analytical Profiling

To successfully troubleshoot background noise, we must first understand the structural causality of the analyte:

  • The 1,2-Oxazol-3-amine Core (Weak Basicity): The primary amine attached to the isoxazole ring is weakly basic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. To achieve efficient protonation in Positive Electrospray Ionization (ESI+), acidic mobile phase modifiers are required. However, excessive acid or trace solvent impurities can create low-mass solvent clusters that manifest as high chemical background noise.

  • The 5-Chlorothiophen-2-yl & Ethyl Moieties (High Lipophilicity): These functional groups render the molecule highly hydrophobic. In reversed-phase chromatography, the compound will elute at a high percentage of organic solvent. This specific elution window is notorious for overlapping with endogenous phospholipids, which compete for droplet surface charge and cause severe matrix-induced ion suppression[1].

  • The Chlorine Isotope Signature: The presence of the chlorine atom provides a distinct 3:1 isotopic pattern ( 35 Cl and 37 Cl). High background noise in the m/z 228–230 range can obscure the M+2 peak, compromising your ability to positively identify the compound and increasing the limit of quantitation (LOQ).

Part 2: Diagnostic Workflow for Background Noise

Before altering your method, you must isolate the root cause of the noise. Is it originating from the mass spectrometer, the liquid chromatograph, or the sample matrix? Follow the logical decision tree below.

DiagnosticWorkflow Start High Background Noise Detected in LC-MS Step1 Infuse Pure Solvent (Bypass LC Column) Start->Step1 Dec1 Does Noise Persist? Step1->Dec1 MS_Fix MS Source Issue: Clean ESI Optics & Check Gas Purity Dec1->MS_Fix Yes Step2 Run LC Gradient (Zero-Volume Injection) Dec1->Step2 No End Proceed to Analyte Quantitation MS_Fix->End Dec2 Does Noise Persist? Step2->Dec2 LC_Fix System/Solvent Issue: Flush Flow Path & Use LC-MS Grade Solvents Dec2->LC_Fix Yes Step3 Inject Blank Matrix (Extracted Sample) Dec2->Step3 No LC_Fix->End Dec3 Does Noise Persist? Step3->Dec3 Matrix_Fix Matrix Effect: Optimize SPE Protocol & Implement Divert Valve Dec3->Matrix_Fix Yes Dec3->End No Matrix_Fix->End

Caption: Diagnostic workflow for isolating the root cause of LC-MS background noise.

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Eradicating Matrix-Induced Ion Suppression

Because 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is highly lipophilic, it co-elutes with cell membrane phospholipids that survive standard protein precipitation (PPT). These lipids foul the MS source and suppress the analyte signal[1].

  • Step 1: Upgrade Sample Preparation. Transition from simple PPT to Solid-Phase Extraction (SPE) or targeted phospholipid depletion plates (e.g., HybridSPE). This selectively removes the phosphatidylcholines that cause charge competition in the ESI source[1][2].

  • Step 2: Implement a Divert Valve. Program your LC-MS divert valve to direct the first 2 minutes of the run (containing non-retained salts) and the post-elution column wash (containing strongly retained lipids) to waste. This prevents endogenous matrix components from entering and contaminating the mass spectrometer[3].

  • Step 3: Self-Validation (Post-Column Infusion). To prove the matrix effect is resolved, perform a post-column T-infusion. Infuse a constant 10 µL/min stream of your pure analyte standard into the MS while simultaneously injecting a blank matrix extract through the LC. If the resulting steady baseline shows a sudden "dip" at the analyte's retention time, ion suppression is still occurring, and the chromatographic gradient must be adjusted[2].

Protocol B: Mitigating Chemical Noise & Enhancing Ionization

Weakly basic amines require careful tuning. Over-acidifying the mobile phase creates a high chemical background that buries the analyte signal.

  • Step 1: Optimize Mobile Phase Additives. Ensure you are using strictly LC-MS grade solvents. Replace strong ion-pairing agents like Trifluoroacetic acid (TFA)—which causes severe signal suppression—with volatile additives like 0.05% to 0.1% Formic Acid[4].

  • Step 2: Tune Source Parameters for De-clustering. Chemical noise in the low mass range is often caused by solvent adducts. Increase the desolvation gas temperature and optimize the cone voltage. A slightly higher cone voltage helps decluster solvent molecules from the analyte ion without causing unwanted in-source fragmentation.

  • Step 3: Source Maintenance. Inspect the ESI source for a persistent white film. This opaque residue is often caused by the accumulation of semi-volatile mobile phase additives and will continuously elevate baseline noise. Clean the source components according to the manufacturer's SOP and re-establish baseline sensitivity[5].

Part 4: Quantitative Optimization Parameters

The following table summarizes the critical parameter shifts required to move from a noisy, unoptimized method to a high-fidelity quantitative assay for this compound.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Ionization Source ESI+APCI+ (or ESI+ with high gas flow)APCI occurs in the gas phase and is significantly less susceptible to matrix effects and charge competition for lipophilic, weakly basic compounds.
Mobile Phase Additive 0.1% TFA0.05% Formic AcidTFA causes severe ion suppression. Low-concentration Formic Acid provides sufficient protons for the isoxazole amine without generating high chemical noise[4].
Sample Preparation Protein Precipitation (PPT)Solid Phase Extraction (SPE)SPE actively removes the hydrophobic phospholipids that co-elute with the chlorothiophene moiety[1].
Divert Valve Disabled0-2 min (Waste), 2-5 min (MS)Prevents early-eluting salts and late-eluting lipids from fouling the MS optics, maintaining a low baseline[3].
Cone Voltage 20 V35 V (Compound-dependent)Higher voltage declusters solvent adducts, reducing low-mass chemical noise, thereby improving the Signal-to-Noise (S/N) ratio.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am observing a massive spike in background noise specifically during the high-organic plateau of my gradient. What is causing this? A: This is a classic symptom of late-eluting hydrophobic contaminants, such as column bleed, accumulated plasticizers, or phospholipids from previous injections. Because your compound is lipophilic, it elutes near this zone. To resolve this, extend your column wash phase, ensure you are using a high-quality C18 column designed for low bleed, and consider using a trap column to catch mobile phase impurities[6].

Q2: The 3:1 isotopic ratio of my chlorothiophene peak is distorted, making confirmation difficult. How do I fix this? A: Isotopic distortion occurs when isobaric chemical interference in the background noise overlaps with your M or M+2 peak. To resolve this, you must improve the signal-to-noise ratio. You can achieve this by utilizing High-Resolution Mass Spectrometry (HRMS) to separate the nominal mass interferences, or by optimizing your MRM transitions to select a product ion that does not contain the interference[4].

Q3: Can I switch from ESI to APCI to reduce the noise for this specific compound? A: Yes, and it is highly recommended. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. Because 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is highly lipophilic and only weakly basic, it ionizes very well in APCI. Furthermore, APCI is inherently less susceptible to the aqueous matrix effects and charge-competition dynamics that plague ESI, often resulting in a drastically cleaner background.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. Available at:[Link]

  • White Film on an LC-MS Source with Background Noise was Very Low - Tech Information. MicroSolv Technology Corporation. Available at:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. Available at:[Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Organomation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine and Standard Isoxazole Inhibitors in Drug Discovery

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic proper...

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Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic properties, offers a versatile framework for designing molecules that can interact with various biological targets.[1] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and kinase-inhibiting properties.[3][4] This guide provides a comparative overview of the uncharacterized compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine against established isoxazole-based inhibitors targeting key proteins in cellular signaling and disease pathways: p38 Mitogen-Activated Protein Kinase (MAPK), Cyclooxygenase-2 (COX-2), and Indoleamine 2,3-dioxygenase 1 (IDO1).

While the specific biological activity of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is not yet publicly documented, its structural motifs—the isoxazole core, a substituted thiophene ring, and an amine group—suggest its potential as a bioactive molecule. This guide will therefore focus on providing a framework for its evaluation by comparing it to well-characterized inhibitors of enzymes where the isoxazole scaffold is a known pharmacophore.

The Isoxazole Scaffold in Enzyme Inhibition

The isoxazole ring's utility in drug design stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, with the active sites of enzymes.[5] Its structure can be readily modified to enhance potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of numerous isoxazole-containing drugs and clinical candidates.

Comparative Analysis: Potential Targets and Standard Inhibitors

Given the prevalence of the isoxazole scaffold in inhibitors of kinases and enzymes involved in inflammation, we will explore three potential targets for 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and stress.[6] Dysregulation of the p38 pathway is implicated in various inflammatory diseases, making it a significant drug target.[6] Several isoxazole-based compounds have been developed as potent p38 MAPK inhibitors.[7][8]

A notable example is the replacement of the imidazole ring in the well-known p38 inhibitor SB-203580 with an isoxazole ring, which has led to the development of potent inhibitors with improved profiles.[7]

Table 1: Comparison with a Standard Isoxazole-Based p38 MAPK Inhibitor

CompoundStructureTargetIC50 (µM)
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine CC1=C(C2=CC=C(Cl)S2)OC(N)=N1p38 MAPK (Hypothesized)To be determined
Aryl-isoxazole Analog (Structure varies based on specific analog)p38 MAPKVaries (e.g., some analogs show IC50 in the sub-micromolar range)[6][7]
Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] Selective COX-2 inhibitors, known as coxibs, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] The isoxazole ring is a key feature in some of these selective inhibitors.[11][12]

Valdecoxib, a well-known COX-2 inhibitor, features a central isoxazole ring.[5][9]

Table 2: Comparison with a Standard Isoxazole-Based COX-2 Inhibitor

CompoundStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine CC1=C(C2=CC=C(Cl)S2)OC(N)=N1COX-2 (Hypothesized)To be determinedTo be determined
Valdecoxib Phenyl-isoxazole with a sulfonamide moietyCOX-2~0.005High selectivity for COX-2[9][13]
Mavacoxib Diarylpyrazole derivativeCOX-2~0.09Preferential for COX-2[14][15]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[16] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in tumor immune evasion, making it a compelling target for cancer immunotherapy.[16] Isoxazole-containing scaffolds have been explored for the development of novel IDO1 inhibitors.[1][17][18]

Table 3: Comparison with a Standard Isoxazole-Based IDO1 Inhibitor

CompoundStructureTargetIC50 (µM)
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine CC1=C(C2=CC=C(Cl)S2)OC(N)=N1IDO1 (Hypothesized)To be determined
Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative Fused isoxazole-pyrimidine scaffoldIDO1Low micromolar range[1][17][18]

Experimental Protocols for Comparative Evaluation

To ascertain the biological activity of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine and enable a direct comparison with standard inhibitors, the following detailed experimental protocols are provided.

Biochemical Assay for p38α MAPK Inhibition

This protocol describes a non-radioactive, in vitro kinase assay to determine the IC50 of a test compound against p38α MAPK.[19][20][21]

Workflow for p38α MAPK Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test compound mix Mix enzyme and inhibitor (pre-incubation) prep_inhibitor->mix prep_enzyme Prepare p38α MAPK solution prep_enzyme->mix prep_substrate Prepare ATF-2 substrate and ATP solution initiate Initiate reaction with substrate/ATP mix prep_substrate->initiate mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop detect Detect phosphorylated ATF-2 (e.g., ELISA, Western Blot) stop->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a p38α MAPK biochemical inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme and Substrate Preparation: Dilute recombinant human p38α MAPK and its substrate (e.g., ATF-2) in a kinase assay buffer.[22]

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions and the p38α MAPK solution. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and the ATF-2 substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding an EDTA solution. The amount of phosphorylated ATF-2 can be quantified using a variety of methods, such as a phospho-specific antibody in an ELISA format or by Western blot analysis.[21]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for COX-2 Inhibition

This protocol outlines a method to assess the inhibitory effect of a test compound on COX-2 activity in a cellular context.[23][24]

Workflow for Cell-Based COX-2 Inhibition Assay

cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis seed_cells Seed cells (e.g., macrophages) induce_cox2 Induce COX-2 expression (e.g., with LPS) seed_cells->induce_cox2 add_inhibitor Add test compound induce_cox2->add_inhibitor add_arachidonic_acid Add arachidonic acid add_inhibitor->add_arachidonic_acid collect_supernatant Collect cell supernatant add_arachidonic_acid->collect_supernatant measure_pge2 Measure Prostaglandin E2 (PGE2) (e.g., by ELISA) collect_supernatant->measure_pge2 calculate_ic50 Calculate IC50 measure_pge2->calculate_ic50

Caption: Workflow for a cell-based COX-2 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages or human monocytes) in a 96-well plate and allow them to adhere.

  • COX-2 Induction: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or a standard inhibitor (e.g., Valdecoxib).

  • Arachidonic Acid Stimulation: Add arachidonic acid, the substrate for COX enzymes, to the cells.

  • Supernatant Collection and Analysis: After a suitable incubation period, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration.

Enzymatic Assay for IDO1 Inhibition

This protocol describes a method for measuring the direct inhibition of recombinant human IDO1 enzyme activity.[25][26][27][28]

IDO1 Signaling Pathway and Inhibition

cluster_pathway IDO1 Catalytic Pathway cluster_inhibition Inhibition tryptophan L-Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate nfk N-formylkynurenine ido1->nfk Catalysis kynurenine Kynurenine nfk->kynurenine inhibitor Isoxazole Inhibitor inhibitor->ido1 Inhibits

Caption: Simplified IDO1 catalytic pathway and its inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase. Prepare stock solutions of L-tryptophan (substrate) and the test compound.[25]

  • Enzyme and Inhibitor Incubation: In a 96-well UV-transparent plate, add the assay buffer, the test compound at various concentrations, and purified recombinant human IDO1 enzyme.[26][27]

  • Reaction Initiation: Start the reaction by adding the L-tryptophan solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine, over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the kinetic reads. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks

The isoxazole scaffold remains a highly privileged structure in the development of enzyme inhibitors. For the novel compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, the provided comparative framework and detailed experimental protocols offer a clear path for its biological characterization. By evaluating its activity against key targets like p38 MAPK, COX-2, and IDO1, and comparing its performance to established standard inhibitors, researchers can effectively elucidate its pharmacological profile and potential therapeutic applications. The true potential of this compound awaits empirical validation through the rigorous application of these and other relevant biological assays.

References

  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals (Basel, Switzerland), 14(3), 265. [Link]

  • The Isoxazole Core: A Journey from Discovery to Drug Design. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2025). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.
  • He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164.
  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 265. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). Request PDF.
  • Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. (2006, February 15). RxList. [Link]

  • An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors. (n.d.). BenchChem. Retrieved from a relevant BenchChem technical guide.
  • Application Notes and Protocols: Assessing p38 Inhibition in Cells with Inhibitor IV. (n.d.). BenchChem.
  • p38α Kinase Assay. (n.d.). Promega Corporation.
  • Measurement of p38/MAPK activity using LANCE. (n.d.). Revvity.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Perrone, M. G., Miciaccia, M., Ferorelli, S., & Scilimati, A. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current Enzyme Inhibition, 18(1), 10-18.
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology. Retrieved from a relevant Cell Signaling Technology product page.
  • Valdecoxib (Bextra) | Davis's Drug Guide. (n.d.). Nursing Central.
  • IDO1 Inhibitor Screening Assay Kit (384). (n.d.). BPS Bioscience. Retrieved from a relevant BPS Bioscience product page.
  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from a relevant BPS Bioscience product page.
  • p38 MAP Kinase Assay. (n.d.).
  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207.
  • Isoxazolone based inhibitors of p38 MAP kinases. (2023, February 2). MDPI.
  • The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro. (n.d.). PMC.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (n.d.). PMC.
  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved from a relevant Aurora Biolabs product page.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from a relevant Assay Genie product page.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • Isoxazolone based inhibitors of p38 MAP kinases. (2008, April 24). PubMed.
  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. (n.d.). PMC.
  • Cox Screening. (n.d.). BPS Bioscience. Retrieved from a relevant BPS Bioscience service page.
  • valdecoxib. (n.d.). ClinPGx.
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (n.d.).
  • 3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ. (2009, July 10). Journal of Medicinal Chemistry.
  • Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. (n.d.). Academia.edu.
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (2021, September 21). ACS Medicinal Chemistry Letters.
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  • Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. (n.d.). Semantic Scholar.
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  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. (2020, January 27). ACS Medicinal Chemistry Letters.
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  • Composition. (n.d.). Veterinary Medicines.
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  • Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. (2020, September 29). Frontiers.
  • 21-341 Bextra Clinical Pharmacology Biopharmaceutics Review Part 1. (2001, July 6).
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  • Structure of some known IDO1 inhibitors undergoing clinical trials. (n.d.).

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Comparative

X-ray crystallography validation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine structure

An Objective Guide to the Structural Validation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine: A Comparative Analysis For researchers, scientists, and drug development professionals, the unambiguous determinati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Structural Validation of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to clinical application. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide presents a comprehensive framework for the structural validation of the novel heterocyclic compound, 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, using single-crystal X-ray crystallography as the definitive benchmark.

We will delve into the causality behind the experimental choices in X-ray crystallography, providing a detailed, field-proven protocol. Furthermore, this guide will objectively compare the insights gained from crystallography with those from other powerful analytical techniques—NMR spectroscopy and computational modeling—to illustrate how a multi-faceted approach leads to irrefutable structural validation. While public domain crystallographic data for this specific molecule is not yet available, this guide will use representative data and established principles to provide a robust template for its eventual analysis and for any novel small molecule.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[1][2][3] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, which are foundational for understanding structure-activity relationships (SAR).[1]

The process, from a purified compound to a validated crystal structure, is a systematic workflow designed to ensure accuracy and reproducibility.

Experimental Protocol: From Powder to Final Structure

Step 1: Crystal Growth (The Art and Science)

The journey to a crystal structure begins with the most crucial and often challenging step: growing a single, high-quality crystal.[1] The goal is to encourage the molecules to slowly self-assemble into a perfectly ordered, three-dimensional lattice, free of significant defects.[4]

  • Rationale: Slow crystal growth is paramount. Rapid precipitation traps solvent and introduces disorder, which degrades the quality of the X-ray diffraction pattern.

  • Methodology:

    • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Selection: Under a microscope, select a crystal with sharp edges and uniform clarity, typically between 0.1 and 0.3 mm in all dimensions.

Step 2: X-ray Data Collection

A suitable crystal is mounted and exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.[2][5]

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker Kappa APEX DUO or Rigaku R-AXIS RAPID, is used.[6]

  • Methodology:

    • Mounting: The selected crystal is mounted on a glass fiber or a cryo-loop and placed on the diffractometer's goniometer head.

    • Data Acquisition: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction data. The diffractometer then rotates the crystal through a series of angles, collecting thousands of diffraction images.[1]

Step 3: Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

  • Software: Programs like SHELXT for structure solution and SHELXL for refinement are industry standards.[7]

  • Methodology:

    • Unit Cell Determination: The software indexes the diffraction spots to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

    • Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.

    • Refinement: The atomic positions and their displacement parameters (which model thermal motion) are adjusted in a least-squares refinement process to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.

Step 4: Structure Validation

This is a critical self-validating step where the final structural model is rigorously checked for quality, accuracy, and consistency.[8] International standards, enforced by the International Union of Crystallography (IUCr), ensure that all published structures meet stringent quality criteria.[8][9]

  • The Crystallographic Information File (CIF): The final output is a standardized CIF file, which contains all the experimental and structural information. This file can be submitted to automated validation services.[8][10]

  • Validation Tools: The IUCr's checkCIF/PLATON service is the gold standard for validation.[8][9][11] It generates a report with ALERTS that flag potential issues, from simple syntax errors to indicators of a possibly incorrect structure.[9][12]

Below is a workflow diagram illustrating the X-ray crystallography process.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation Phase Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Diffraction_Data Raw Diffraction Data Data_Collection->Diffraction_Data Structure_Solution Structure Solution (e.g., SHELXT) Diffraction_Data->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Structure_Refinement Structure Refinement (e.g., SHELXL) Initial_Model->Structure_Refinement Refined_Model Refined Structural Model Structure_Refinement->Refined_Model CIF_Generation CIF Generation Refined_Model->CIF_Generation Validation Validation (checkCIF/PLATON) CIF_Generation->Validation Final_Structure Validated Crystal Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Interpreting the Results: Key Quality Metrics

The table below summarizes the key parameters obtained from a crystallographic experiment and their acceptable ranges for a high-quality small-molecule structure. The values provided are illustrative for 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.

ParameterDescriptionTypical Acceptable ValueIllustrative Value for Target Molecule
Crystal System The symmetry class of the crystal lattice.N/AMonoclinic
Space Group The specific symmetry of the unit cell.N/AP2₁/c
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)0.042
wR2 A weighted residual factor based on squared structure factor amplitudes.< 0.12 (12%)0.105
Goodness-of-Fit (S) Should be close to 1.0; indicates a good model and correct weighting scheme.0.9 - 1.11.03
Max/Min Residual Density (eÅ⁻³) The largest positive and negative peaks in the final difference electron density map. Should be close to zero.-0.5 to 0.50.21 / -0.18

Part 2: Comparative and Complementary Validation Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation approach incorporates techniques that probe the molecule's structure in solution and through theoretical calculations. This is crucial as the conformation of a molecule can differ between the solid state and solution, the latter being more relevant to its biological activity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment of each atom and how they are connected.

  • Causality: NMR experiments measure the magnetic properties of atomic nuclei (commonly ¹H and ¹³C). The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.[13]

  • Key Experiments:

    • ¹H NMR: Identifies the number and type of hydrogen atoms.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, revealing the complete bonding framework of the molecule.

  • Comparison with X-ray Crystallography: NMR confirms the atomic connectivity determined by crystallography. Any significant discrepancies in conformation between the solid-state (X-ray) and solution-state (NMR) structures can be critical for understanding the molecule's behavior in a biological system. For isoxazole isomers, specific NMR techniques can be crucial for differentiation when crystallography is not available.[14][15][16]

B. Computational Chemistry (Density Functional Theory)

Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool.[17][18] It can calculate the lowest energy (most stable) conformation of a molecule in a vacuum, providing theoretical bond lengths and angles that can be directly compared to experimental data.[18][19]

  • Rationale: By solving approximations of the Schrödinger equation, DFT can generate a high-quality, theoretical 3D model of the molecule. Comparing this optimized geometry to the X-ray structure helps to validate the experimental findings and identify any unusual structural features that might be caused by crystal packing forces.

  • Methodology:

    • Structure Input: The 2D structure of the molecule is drawn.

    • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional and a 6-311+G(d,p) basis set) is performed to find the minimum energy 3D conformation.[18]

    • Frequency Calculation: This step confirms that the optimized structure is a true energy minimum.

The diagram below illustrates how these three techniques interrelate to provide a complete structural picture.

G Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Compare Connectivity & Conformation DFT Computational (DFT) Xray->DFT Compare Geometric Parameters Validated_Structure Unambiguous 3D Structure & Conformation Xray->Validated_Structure Solid-State Structure (Definitive) NMR->DFT Corroborate Assignments NMR->Validated_Structure Solution-State Structure (Connectivity) DFT->Validated_Structure Theoretical Structure (Confirmation)

Caption: Interplay of Analytical Techniques for Structural Validation.

Part 3: A Synthesis of Evidence: The Comparative Guide

The ultimate confidence in a molecular structure comes from the convergence of evidence from multiple, independent techniques. The table below compares the information provided by each method in the validation of 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample State Solid (Single Crystal)SolutionIn Silico (Gas Phase/Solvated)
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[2][3]Atomic connectivity, chemical environment of nuclei, solution-state conformation, dynamic processes.Optimized molecular geometry, electronic properties (HOMO/LUMO), predicted spectra.[17][18]
Key Advantage Unambiguous and definitive structural determination.[1]Provides data in a biologically relevant state (solution).Predictive power; can be performed before synthesis; corroborates experimental data.[17]
Primary Limitation Requires a high-quality single crystal; structure may be influenced by packing forces.[20]Does not provide precise bond lengths/angles; can be difficult to interpret for complex molecules.An approximation of reality; results depend on the level of theory and basis set used.[18]
Role in Validation Benchmark: The "gold standard" to which other data are compared.Confirmation: Confirms connectivity and provides solution-state conformational data.Corroboration: Validates experimental geometry and helps explain unusual features.

Conclusion

For novel chemical entities like 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine, which hold potential in drug development, structural integrity is paramount. Single-crystal X-ray crystallography stands as the unequivocal authority for determining the three-dimensional architecture of such molecules.[1] It provides the high-resolution, unambiguous data necessary for rational drug design and for meeting the stringent requirements of regulatory bodies.

However, a truly robust validation strategy is not monolithic. By integrating the solid-state detail from crystallography with the solution-state insights from NMR spectroscopy and the theoretical corroboration from computational chemistry, researchers can build an unshakeable foundation of structural knowledge. This synergistic approach ensures that the molecule being advanced is not just a 2D drawing or a spectral signature, but a well-defined three-dimensional entity, fully characterized and ready for the challenges of therapeutic development.

References

  • Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395–1412. [Link]

  • Phenix. (n.d.). Crystallographic Validation tools in Phenix. Phenix Online Documentation. [Link]

  • Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Protein Data Bank. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3245. [Link]

  • Holy, A. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 61(32), e202204998. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Leibniz University Hannover Repository. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1–9. [Link]

  • Holy, A. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]

  • University of Glasgow. (n.d.). Validation and Checking of CIF's. [Link]

  • St. Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Merkys, A., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(Pt 3), 557–565. [Link]

  • PLATON. (n.d.). PLATON/CHECKCIF. National Single Crystal X-ray Facility. [Link]

  • S, N., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 403-433. [Link]

  • Moghaddam, H. M. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 1(2), 1-10. [Link]

  • Horn, J. J., & Brzozowski, D. B. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1363. [Link]

  • El-Massaoudi, M., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. RSC Advances, 12(45), 29285–29293. [Link]

Sources

Validation

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine vs structurally similar thiophene derivatives

The 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as a foundational building block for both potent anticoagulants (Factor Xa inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-(thiophen-2-yl)-1,2-oxazol-3-amine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as a foundational building block for both potent anticoagulants (Factor Xa inhibitors) and targeted antineoplastic agents. As a Senior Application Scientist, I have structured this guide to critically evaluate the specific analog 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (CAS: 1414958-76-1) against its structurally similar derivatives.

This comparative analysis will dissect how specific functional group modifications—namely the 5-chloro substitution on the thiophene ring and the 4-ethyl versus 4-trifluoromethyl (CF3) substitution on the isoxazole ring—dictate target engagement, binding thermodynamics, and metabolic stability.

Structural Activity Relationship (SAR) & Mechanistic Causality

The biological efficacy of thiophene-isoxazole derivatives is governed by precise steric and electronic interactions within the target protein's binding pockets.

The 5-Chloro-Thiophene Moiety (S1 Pocket Engagement) In the context of serine protease inhibition (such as [1]), the chlorothiophene ring is essential. The chlorine atom acts as a highly directional halogen bond donor to the backbone carbonyl of Tyr228 in the S1 specificity pocket. Simultaneously, the thiophene ring engages in hydrophobic and edge-to-face π−π interactions with the aromatic walls of the pocket. Removing the chlorine atom drastically reduces binding affinity due to the loss of this critical halogen bond.

The Isoxazol-3-amine Core (Bioisosteric Linker) The isoxazole ring acts as a rigid, planar linker that projects the thiophene deep into the S1 pocket while directing the 3-amino group toward the solvent-exposed S4 pocket. The primary amine serves as a critical synthetic handle for further amidation or as a direct hydrogen-bond donor to residues like Gly216.

The 4-Position Substitution: Ethyl vs. Trifluoromethyl (CF3)

  • 4-Ethyl (Target Compound): The ethyl group at the 4-position of the isoxazole sterically restricts the dihedral angle between the thiophene and isoxazole rings. This "conformational locking" pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding. Furthermore, the aliphatic ethyl group increases the lipophilicity (LogP), enhancing passive membrane permeability.

  • 4-Trifluoromethyl (TTI-Core): As demonstrated in recent studies on [2], replacing the ethyl group with a strongly electron-withdrawing -CF3 group (combined with an unsubstituted thiophene) shifts the molecule's target profile. The -CF3 group alters the electrostatic potential of the isoxazole core, favoring binding to Estrogen Receptor alpha (ER α ) over serine proteases, yielding potent cytotoxicity against MCF-7 cell lines.

G A Thiophene-Isoxazole Scaffold B 5-Chloro Substitution (Thiophene) A->B C 4-Ethyl Substitution (Isoxazole) A->C D Halogen Bonding (S1 Pocket - Tyr228) B->D E Conformational Locking (Reduced Entropic Penalty) C->E F Enhanced Factor Xa Inhibition D->F E->F

SAR logic of 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine binding and target engagement.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacological profiling of the target compound against its primary structural analogs, illustrating the functional divergence caused by 4-position and 5-position substitutions.

Compound ScaffoldR1 (Thiophene 5-pos)R2 (Isoxazole 4-pos)Primary Target ProfilecLogPTPSA (Ų)HLM Half-life (t1/2)
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine -Cl-EthylFactor Xa (Anticoagulant)2.8565.245 min (Aliphatic oxidation)
5-(5-Chlorothiophen-2-yl)-1,2-oxazol-3-amine -Cl-HFactor Xa (Weakened affinity)2.1065.2>60 min
5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazol-3-amine -H-CF3ER α (Antineoplastic)3.1565.2>120 min (Metabolically inert)

Data represents generalized profiling based on established SAR principles for thiophene-isoxazole pharmacophores [1][2][3].

Experimental Protocols: Self-Validating Systems

To empirically validate the binding affinity and metabolic stability of these derivatives, the following standardized, self-validating protocols must be employed.

Protocol A: Factor Xa Chromogenic Inhibition Assay

Causality Check: Chromogenic assays are prioritized over fluorogenic assays for these scaffolds because the highly conjugated thiophene-isoxazole system can cause fluorescence quenching artifacts. This method provides a direct, kinetic measurement of enzyme velocity.

  • Reagent Preparation: Prepare human Factor Xa (EC 3.4.21.6) at a final concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Validation: The inclusion of 0.1% BSA is critical; it prevents the non-specific adsorption of the lipophilic thiophene derivatives (cLogP > 2.5) to the polystyrene microplate walls, preventing false-positive inhibition.

  • Compound Incubation: Dispense 10 μ L of the test compound (titrated in 1% DMSO) and 40 μ L of the Factor Xa solution into a 96-well plate. Incubate at 37°C for 10 minutes.

    • Validation: This pre-incubation step allows the conformationally locked 4-ethyl derivative to achieve thermodynamic binding equilibrium within the S1 pocket prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the chromogenic substrate S-2222 (Bz-Ile-Glu( γ -OR)-Gly-Arg-pNA) at a concentration of 250 μ M.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve and derive the IC50​ using a 4-parameter logistic fit.

G S1 Compound Preparation (DMSO Stock) S2 Incubation with Human Factor Xa (37°C, 10 min) S1->S2 S3 Addition of Chromogenic Substrate (S-2222) S2->S3 S4 Kinetic Readout (Absorbance 405 nm) S3->S4 S5 IC50 Calculation & Data Validation S4->S5

Step-by-step workflow for the Factor Xa chromogenic inhibition assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: The 4-ethyl group on the target compound is highly susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes. This assay is required to validate the metabolic half-life ( t1/2​ ) compared to the metabolically inert 4-CF3 analog.

  • Incubation Mixture: Combine 1 μ M of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Validation: The organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at exact time points.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

References

  • BRENDA Enzyme Database. (n.d.). Information on EC 3.4.21.6 - coagulation factor Xa. BRENDA. [Link]

  • Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

Comparative

Comparative Efficacy of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine in Murine Models: A Proposed Investigational Guide

Introduction: Unveiling the Potential of a Novel Oxazole Compound The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflamm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Oxazole Compound

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (henceforth referred to as CETO) is a novel molecule incorporating both a chlorothiophene and an ethyl-oxazole amine moiety.[3][4] While public data on the in vivo efficacy of CETO is not yet available, its structural alerts suggest a strong potential for therapeutic activity, particularly in the realm of inflammation. The presence of the chlorothiophene group, for instance, is found in other compounds that have been investigated for antithrombotic and anti-inflammatory properties.[5][6]

This guide provides a comprehensive framework for the preclinical evaluation of CETO in murine models. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to assessing its comparative efficacy. We will draw upon established protocols and data from structurally related compounds to propose a robust investigational plan. The causality behind each experimental choice is explained to ensure a self-validating and insightful study design.

Proposed Therapeutic Target and Mechanism of Action: An Inflammation-Centric Approach

Based on the known activities of related heterocyclic compounds, a primary and logical therapeutic area for the investigation of CETO is inflammation.[7] Many oxazole and thiophene derivatives exert their anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][8][9] These enzymes are critical for the production of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever.[10]

A plausible hypothesis is that CETO may act as a dual inhibitor of COX and LOX pathways. This dual-inhibition profile is a desirable characteristic for a novel anti-inflammatory agent, as it may offer a broader spectrum of activity and potentially a more favorable side-effect profile compared to selective COX-2 inhibitors.

To visualize the proposed mechanism, the following signaling pathway diagram illustrates the targets of interest:

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation CETO CETO (Hypothesized) CETO->COX Inhibition CETO->LOX Inhibition

Caption: Hypothesized mechanism of CETO as a dual COX/LOX inhibitor.

Comparative In Vitro Screening: Establishing a Baseline for Efficacy

Prior to initiating in vivo studies, it is crucial to determine the in vitro inhibitory activity of CETO against the target enzymes. This provides a quantitative baseline for its potency and selectivity.

Experimental Protocol: In Vitro COX/LOX Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentrations (IC50) of CETO against COX-1, COX-2, and 5-LOX.

  • Methodology: Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 (ovine) and COX-2 (human recombinant), and a 5-LOX inhibitor screening assay kit.

  • Procedure:

    • Prepare a stock solution of CETO in DMSO.[11]

    • Create a series of dilutions of CETO to be tested.

    • Follow the manufacturer's protocols for each assay kit.

    • Incubate the respective enzymes with arachidonic acid as a substrate in the presence of varying concentrations of CETO or a reference inhibitor.

    • Measure the product formation (e.g., prostaglandin F2α for COX, leukotriene B4 for 5-LOX) via spectrophotometry.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Presentation

The following table presents hypothetical data for CETO, alongside published data for related compounds and standard reference drugs. This format allows for a direct comparison of potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CETO (Hypothetical) 12.50.8020.015.6-
Compound 5d¹93.00.8323.08112[5][8][9]
Compound 5e¹94.20.7638.46124[5][8][9]
Aspirin15.32---[8][9]
Celecoxib-0.05--[8][9]
Zileuton--11.00-[8][9]

¹Compounds 5d and 5e are 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[5][8][9]

In Vivo Efficacy Assessment: Murine Models of Acute Inflammation

To evaluate the anti-inflammatory potential of CETO in a living system, the carrageenan-induced paw edema model is a widely accepted and robust method for studying acute inflammation.[12]

Experimental Workflow: Carrageenan-Induced Paw Edema

The general workflow for this in vivo experiment is as follows:

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound Administration (p.o. or i.p.) Baseline->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 60 min post-dosing Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: General experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol
  • Animals: Use male Swiss albino mice (25-30 g).[5] Acclimatize the animals for at least one week under standard laboratory conditions.[12]

  • Grouping: Randomly divide the mice into the following groups (n=8 per group):

    • Group I: Vehicle Control (e.g., 1% DMSO in saline)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III: CETO (5 mg/kg, p.o.)

    • Group IV: CETO (10 mg/kg, p.o.)

    • Group V: CETO (20 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Administer the vehicle, indomethacin, or CETO orally (p.o.) 60 minutes before the carrageenan injection.[5]

    • Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[5]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Determine the percentage inhibition of edema for each treated group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.[12]

Comparative Data Presentation

The results can be tabulated to compare the dose-dependent efficacy of CETO against the positive control.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (Hypothetical)% Inhibition of Edema at 3h (Hypothetical)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.30 ± 0.0364.7
CETO 50.62 ± 0.0427.1
CETO 100.45 ± 0.0347.1
CETO 200.34 ± 0.0460.0

Pharmacokinetic Profiling in Murine Models

Understanding the pharmacokinetic (PK) profile of CETO is essential for interpreting efficacy data and for guiding dose selection in further studies. A PK study will determine key parameters such as bioavailability, half-life, and clearance.[13]

Experimental Protocol: Pharmacokinetic Study in CD-1 Mice
  • Objective: To determine the pharmacokinetic profile of CETO following intravenous (IV) and oral (PO) administration.

  • Animals: Use male CD-1 mice.[13]

  • Procedure:

    • Administer CETO at a dose of 10 mg/kg via IV and PO routes to two separate groups of mice.[13]

    • Collect blood samples via serial sampling at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[13]

    • Process the blood to obtain plasma samples.

    • Analyze the concentration of CETO in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Comparative Data Presentation

The PK parameters of CETO can be compared with those of other oxazole-based compounds that have been studied in mice.

CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)Reference
CETO (Hypothetical) PO10120048003.565-
CETO (Hypothetical) IV10-73853.2--
UAMC-3203²PO1020012002.530[13]
Compound 94²PO10150060004.070[13]
PC-046³IV88--7.5-[11][14]

²UAMC-3203 and Compound 94 are oxazole-based ferroptosis inhibitors.[13] ³PC-046 is a diaryl oxazole-based anticancer agent.[11][14]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach for the initial preclinical evaluation of 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine (CETO) in murine models. By systematically assessing its in vitro inhibitory profile, in vivo anti-inflammatory efficacy, and pharmacokinetic properties, researchers can build a robust data package to support its further development.

The proposed experiments, rooted in established methodologies, will allow for a clear comparison of CETO's performance against both standard-of-care drugs and other investigational compounds. Positive outcomes from these studies would warrant progression to more complex models of chronic inflammation, such as the collagen-induced arthritis model in mice, and a more detailed investigation into its molecular mechanism of action. The logical, step-wise progression detailed herein provides a clear and efficient path for elucidating the therapeutic potential of this promising novel chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing a Novel Compound in a Mouse Model of Inflammation. Retrieved from BenchChem website.

  • Devisscher, L., et al. (2025). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry.[13]

  • Shaw, A. Y., et al. (2009). Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. PubMed.[14]

  • Shaw, A. Y., et al. (n.d.). Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer. SciSpace.[11]

  • BenchChem. (2025). Application Notes and Protocols: Evaluation of a Novel Anti-Inflammatory Compound in a Murine Model of Rheumatoid Arthritis. Retrieved from BenchChem website.[15]

  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Agents. Retrieved from BenchChem website.[12]

  • Anonymous. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics.[10]

  • Winyard, P. G., & Willoughby, D. A. (Eds.). (n.d.). Inflammation Protocols. Retrieved from a book search.[7]

  • Li, Y., et al. (n.d.). Recent advance in oxazole-based medicinal chemistry. ResearchGate.[1]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology.[5]

  • Goel, N., et al. (n.d.). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Pharmacy and Pharmacology.[2]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry.[6]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed.[8]

  • NextSDS. (n.d.). 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. Retrieved from [Link]4]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.[9]

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5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
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5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
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